Geniposide is a prominent iridoid glycoside and the primary bioactive compound isolated from the fruits of Gardenia jasminoides Ellis (GJ), a plant belonging to the Rubiaceae family. GJ fruits have been extensively utilized in Traditional Chinese Medicine for treating various conditions including diabetes, jaundice hepatitis, hypertension, and inflammatory disorders [1] [2]. The content of this compound varies significantly across different plant sources, with GJ containing the highest known concentration ranging from 3.3% to 8.56%, making it the most important source for quality control and extraction [2]. This compound serves as the major phytochemical marker for quality assessment of GJ-based preparations, with approximately 90 different this compound derivatives identified in natural plants to date [2].
Recent research advancements have highlighted this compound's potential as a multi-target therapeutic agent with diverse pharmacological applications. The compound demonstrates a wide spectrum of biological activities including neuroprotective, anti-inflammatory, antidiabetic, hepatoprotective, and cardioprotective effects [1] [3] [2]. These pharmacological benefits primarily arise through this compound's modulating action on various proteins and genes associated with inflammatory processes and oxidative stress pathways [3]. This comprehensive technical review aims to provide researchers and drug development professionals with detailed information on this compound sources, accumulation dynamics, pharmacological mechanisms, analytical methods, and experimental protocols to facilitate further research and development.
Understanding the accumulation patterns of this compound during fruit development is crucial for determining the optimal harvest time and ensuring quality control of raw materials. Research conducted on the 'Linhai No. 1' cultivar of GJ has revealed significant dynamic changes in this compound and related compound concentrations throughout fruit maturation [4].
The fruit development of GJ progresses through distinct morphological stages over approximately 180 days after flowering (DAF). The pericarp transitions from bluish-green at 60 DAF to orange-yellow at 120 DAF, finally reaching orange-red at full maturity (180 DAF). Concurrently, the sarcocarp begins coloration around 90 DAF and becomes completely orange by 180 DAF [4]. Fruit dimensions increase significantly throughout development, with fruit width expanding from 2.20 ± 0.11 cm to 3.57 ± 0.11 cm, and fruit length growing from 4.90 ± 0.18 cm to 7.05 ± 0.10 cm. Fresh fruit weight reaches a maximum of 9.18 ± 0.15 g per fruit at 180 DAF [4].
Table: Dynamic Accumulation of this compound and Crocin During G. jasminoides Fruit Development
| Days After Flowering (DAF) | This compound Content (%) | Crocin-I Content (%) | Fruit Morphology |
|---|---|---|---|
| 60 DAF | 2.035 ± 0.004 | 0.519 ± 0.039 | Young, bluish-green |
| 90 DAF | Decreasing trend | Increasing trend | Coloration begins |
| 120 DAF | Stabilization phase | Continued increase | Orange-yellow |
| 150 DAF | Stabilization phase | Continued increase | Near maturity |
| 180 DAF | Stabilization phase | 1.098 ± 0.020 | Fully mature, orange-red |
The biosynthetic pathways of this compound and crocin involve multiple key enzymes encoded by specific genes. Transcriptome sequencing of GJ fruits at three developmental stages (T1:60 DAF, T2:120 DAF, and T3:180 DAF) has identified 50 unigenes encoding 4 key enzymes in this compound biosynthesis pathways and 41 unigenes encoding 7 key enzymes in crocin biosynthesis pathways [4]. Critical genes identified include:
The expression patterns of these genes show strong correlation with the accumulation trends of this compound and crocin content during fruit development, providing insights for potential genetic engineering approaches to enhance compound yield [4].
This compound exhibits a remarkably diverse range of pharmacological activities through modulation of multiple cellular signaling pathways. The table below summarizes the key pharmacological effects, molecular mechanisms, and experimental evidence for this compound's therapeutic potential.
Table: Comprehensive Pharmacological Profile of this compound
| Pharmacological Effect | Molecular Targets & Pathways | Experimental Models | Key Findings |
|---|---|---|---|
| Anti-inflammatory [5] [6] [7] | TLR4, NF-κB, MAPK (p38, ERK, JNK), IL-17, JAK-STAT [5] [6] [7] | LPS-induced macrophages; LPS-induced acute lung injury mouse model; RA-FLS cells; CIA mice [5] [6] [7] | Inhibits TNF-α, IL-6, IL-1β; reduces lung histopathologic changes; inhibits RA-FLS proliferation; decreases IL-17, IL-8, TNF-α, MMP-3, MMP-9 [5] [6] |
| Neuroprotective [8] [1] [3] | GLP-1R, PI3K/Nrf2, NFE2L2, HO-1, SOD, NQO1 [3] | C. elegans; hippocampal neurons; Alzheimer's and Parkinson's disease models [8] [3] | Increases healthspan by 27.1% (C. elegans); reduces amyloid plaques, inhibits τ phosphorylation; prevents memory impairment; activates PI3K/Nrf2 pathway [8] [3] |
| Hepatoprotective [1] [2] | TGF-β1/Smad, SHH, NF-κB, STAT3, NRF2 [2] | CCl4-induced liver fibrosis mice; ANIT-induced hepatotoxicity mice; HSC-T6 cells [2] | Decreases liver enzymes; improves pathological morphology; inhibits oxidative stress; reduces hepatocyte apoptosis; modulates glycerophospholipid metabolism [2] |
| Anti-diabetic [3] [2] | Hepatic GP, G6Pase, GLP-1R [3] [2] | HFD-STZ diabetic mouse model [3] | Decreases blood glucose, insulin, triglycerides; reduces GP and G6Pase activity; improves glucose metabolism [3] |
| Anti-osteoporosis [2] | GLP-1R, ERK, NRF2, ATF4/CHOP, Wnt/β-catenin [2] | DEX-induced OA model rats; MC3T3-E1 cells [2] | Improves trabecular bone damage; promotes ALP activity and mineralization; activates ERK pathway; inhibits mitochondrial apoptosis [2] |
The following diagram illustrates this compound's multi-target mechanisms in rheumatoid arthritis, synthesized from network pharmacology and experimental validation studies:
This compound's multi-target mechanism in rheumatoid arthritis treatment based on network pharmacology and experimental validation [6].
Principle: HPLC with UV detection provides accurate quantification of this compound content in plant materials and biological samples [4].
Sample Preparation:
HPLC Conditions (based on literature with modifications) [4]:
Quantification: Prepare this compound standard solutions at concentrations of 5, 10, 25, 50, and 100 μg/mL for calibration curve construction. The this compound content in samples is calculated based on peak areas and expressed as percentage (w/w) [4].
Objective: To identify genes involved in this compound biosynthesis and regulation during fruit development [4].
Methodology:
Key Parameters [4]:
Cell Culture: Primary mouse macrophages isolated from BALB/c mice, cultured in DMEM with 10% FBS at 37°C in 5% CO₂ [5] [7].
Treatment Protocol:
The following diagram illustrates the experimental workflow for evaluating this compound's anti-inflammatory effects:
Experimental workflow for evaluating this compound's anti-inflammatory effects in vitro [5] [7].
This compound exhibits varying bioavailability depending on the administration route [3]:
Table: Pharmacokinetic Parameters of this compound in Rat Models
| Parameter | Oral (50 mg/kg) | Intravenous (50 mg/kg) | Intramuscular (8 mg/kg) | Nasal (8 mg/kg) |
|---|---|---|---|---|
| Bioavailability | Not specified | Reference (100%) | 72.69% | 49.54% |
| Distribution Model | One-compartment | One-compartment | One-compartment | Two-compartment |
| Tissue Distribution | Highest in kidney (1.12 ± 0.37 μg/mL) at t~max~ 2h, followed by spleen > liver > heart > lung > brain [3] |
Metabolism: this compound undergoes extensive biotransformation in vivo. Ultrahigh-performance liquid chromatography studies have identified 17 metabolites in plasma and 31 metabolites in urine. The primary metabolic pathway involves hydrolysis of hydroxyl groups followed by taurine, sulfate, and glucuronide conjugation reactions [3].
Excretion: In humans, the majority of this compound elimination occurs through urinary excretion [3].
While this compound demonstrates numerous therapeutic benefits, comprehensive toxicity assessments reveal several important safety considerations:
Hepatotoxicity: Studies in rats have shown increased serum alanine aminotransferase and aspartate aminotransferase activities following oral administration of 320 mg/kg body weight. A 2012 study linked this compound hepatotoxicity with oxidative stress, observing decreased total superoxide dismutase activity and increased malondialdehyde concentration in rat livers at doses greater than 574 mg/kg [3]. Repeated dosing studies indicate this compound is safe at dosages of 24.3 mg/kg or less [3].
Nephrotoxicity: Acute nephrotoxicity was observed after oral administration of this compound (1.2 g/kg) in jaundice rats, manifested by increased serum levels of blood urea nitrogen and creatinine [3].
Other Toxic Effects: Long-term oral intake of Chinese herbal liquids containing this compound may contribute to the pathogenesis of idiopathic mesenteric phlebosclerosis [3].
These findings highlight the importance of dose considerations in therapeutic development using this compound, particularly for chronic conditions requiring extended administration.
This compound from Gardenia jasminoides Ellis represents a promising multi-target therapeutic agent with diverse pharmacological applications. The comprehensive analysis presented in this technical guide demonstrates its significant potential in drug development, particularly for inflammatory, metabolic, neurodegenerative, and hepatic disorders. The detailed experimental protocols provide researchers with validated methodologies for further investigation.
Future research should focus on several key areas: (1) optimizing extraction and purification methodologies to enhance yield and purity; (2) developing novel synthetic approaches for this compound and its derivatives; (3) conducting well-designed clinical trials to establish dosage regimens and safety profiles in humans; (4) exploring nanocarrier systems to improve bioavailability and reduce potential toxicity; and (5) further elucidating structure-activity relationships to design more potent analogs with improved therapeutic indices.
Geniposide is a prominent iridoid glycoside, a class of monoterpenoids predominantly found in dicotyledonous plants, with the highest concentrations in Gardenia jasminoides Ellis fruits. This compound and its derivatives represent a significant area of investigation in natural product research and drug discovery due to their diverse pharmacological activities and structural complexity.
This compound is primarily isolated from Gardenia jasminoides Ellis (Rubiaceae family) fruits, though it has been identified in nearly 40 plant species [5] [6]. Research on the 'Linhai No. 1' cultivar reveals dynamic accumulation patterns during fruit development:
Table 1: Accumulation of Bioactive Compounds in G. jasminoides Fruits During Development
| Days After Flowering (DAF) | This compound Content (%) | Crocin Content (%) | Fruit Color |
|---|---|---|---|
| 60 DAF | 2.035 ± 0.004 (peak) | 0.519 ± 0.039 | Bluish green |
| 120 DAF | Decreased | Increasing | Orange-yellow |
| 180 DAF (mature) | Steady | 1.098 ± 0.020 (peak) | Orange-red |
The highest this compound accumulation occurs in young fruits (60 DAF), while crocin (a diterpenoid) peaks in fully matured fruits (180 DAF) [7]. This inverse relationship suggests distinct regulatory mechanisms for these two valuable compounds during fruit development.
The biosynthesis of this compound proceeds through the methylerythritol phosphate (MEP) pathway [1], with several key enzymatic transformations:
Figure 1: Proposed Biosynthetic Pathway of this compound with Key Enzymatic Steps Identified via Transcriptome Analysis
Transcriptome sequencing of G. jasminoides fruits at different developmental stages has identified numerous unigenes encoding key biosynthetic enzymes [7]:
The expression levels of these biosynthetic genes correlate with this compound content, providing targets for metabolic engineering and breeding strategies to enhance yield [7].
This compound exhibits a multitude of pharmacological effects mediated through interaction with various molecular targets and signaling pathways.
Research indicates significant potential for this compound in treating central nervous system disorders:
This compound shows particular promise in treating liver disorders and metabolic conditions:
Table 2: Analytical Techniques for this compound Quantification and Characterization
| Technique | Application | Sample Preparation | Key Parameters |
|---|---|---|---|
| HPLC [7] | Content determination in plant tissues | Fruit extraction with suitable solvent | Quantified 2.035% this compound in G. jasminoides fruits |
| UPLC/ESI-QTOF-MS [9] | Metabolic profiling | Rat urine samples | Identified 10 metabolites of this compound |
| LC-MS/MS [3] | Precise quantification and characterization | Biological fluids or tissue extracts | High sensitivity for pharmacokinetic studies |
| Molecular Docking [5] [8] | Target identification and binding affinity | In silico analysis using protein databases | Predicted binding to XOD, AChE, BChE, and GLUT-1 |
Objective: Evaluate anti-hyperuricemic activity of this compound derivatives.
Methods:
Objective: Identify genes involved in this compound biosynthesis during fruit development.
Methods:
Structural modification of this compound has yielded derivatives with enhanced pharmacological properties:
This compound represents a structurally unique iridoid glycoside with multifaceted pharmacological activities and significant potential for therapeutic development. Current research has elucidated its biosynthetic pathways, molecular targets, and diverse mechanisms of action, particularly in neuroprotection and hepatoprotection.
Future research should focus on:
Geniposide is a primary bioactive iridoid glycoside found in Gardenia jasminoides Ellis (Fructus Gardeniae) and other plants like Paederia foetida [1] [2]. It exhibits diverse pharmacological activities, including anti-inflammatory, anti-diabetic, hepatoprotective, neuroprotective, and potential antihypertensive effects [1] [3] [2]. Its pharmacokinetic (PK) profile is complex, significantly influenced by physiological conditions, and is crucial for understanding its efficacy and safety profile.
The table below summarizes the core quantitative pharmacokinetic parameters of this compound, primarily derived from rodent studies. These parameters provide a foundation for understanding its in vivo behavior.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value in Normal Rats | Value in Type 2 Diabetic Rats | Conditions & Notes |
|---|---|---|---|
| AUC0-t (mg/L·h) | 5.42 ± 1.04 | 16.48 ± 2.91 [1] | After oral administration of Fructus Gardeniae extract (100 mg/kg, containing this compound at 100 mg/kg) [1]. |
| AUC0-∞ (mg/L·h) | 5.94 ± 1.21 | 17.85 ± 1.65 [1] | Same as above. The systemic exposure was significantly increased in diabetic model rats [1]. |
| Cmax (mg/L) | 1.73 ± 0.31 | 3.34 ± 0.42 [1] | Same as above. The peak plasma concentration was significantly higher in diabetic model rats [1]. |
| Tmax (h) | 0.71 ± 0.18 | 0.92 ± 0.14 [1] | Same as above. |
| t1/2 (h) | 4.28 ± 1.01 | 5.83 ± 1.27 [1] | Same as above. The elimination half-life was prolonged in diabetic model rats [1]. |
| CL/F (L/h/kg) | 17.62 ± 3.52 | 5.63 ± 0.52 [1] | Same as above. Apparent clearance was significantly reduced in diabetic model rats [1]. |
| Primary Analytical Method | HPLC with UV detection [1] | - | LLOQ: 7.81 ng/mL; Linear range: 7.81-1000 ng/mL; Precision < 9.14%; Accuracy: 80.1-104.2% [1]. |
This methodology is critical for investigating how pathological states alter drug disposition [1].
This protocol, adapted from a study on Rhein, provides a robust framework for analyzing this compound and its metabolites [4].
This compound's metabolic fate and its interactions with key biological pathways are central to its pharmacological effects and potential toxicity. The following diagram illustrates its primary metabolic pathway and the ensuing biological activities.
Diagram 1: this compound's key metabolic pathway and linked hepatoprotective mechanisms, including enterhepatic circulation and signaling pathways.
The unique pharmacokinetic properties of this compound have direct implications for its therapeutic use and future drug development.
Several emerging areas of research are shaping the future understanding of this compound's pharmacokinetics and therapeutic potential.
Geniposide targets several core pathological pathways of Alzheimer's disease (AD). The table below summarizes the key mechanisms and supporting evidence.
| Mechanism of Action | Experimental Model | Key Findings / Outcomes | Citations |
|---|---|---|---|
| Reduction of Amyloid-β (Aβ) Pathology | APP/PS1 transgenic mice | ↓ Aβ plaque deposition; ↓ soluble Aβ1-40 and Aβ1-42 levels; enhanced autophagy (↑ LC3-II, ↑ Beclin1) [1]. | [1] |
| Activation of GLP-1 Receptor Signaling | In vitro models; AD animal models | Identified as a GLP-1R agonist; linked to promoting neurite outgrowth and neuroprotective effects [2]. | [2] |
| Inhibition of mTOR & Induction of Autophagy | APP/PS1 transgenic mice | Downregulation of mTOR signaling led to enhanced autophagy and clearance of Aβ [1]. | [1] |
| Protection of Mitochondrial Function | Primary cortical neurons; Aβ-induced toxicity | Attenuated Aβ-induced neuronal apoptosis; restored ATP, mitochondrial membrane potential, cytochrome c oxidase activity; reduced ROS [3]. | [3] |
| Promotion of Axonal Mitochondrial Trafficking & Synaptic Protection | Cultured hippocampal neurons; APP/PS1 mice | Improved mitochondrial density, length, and motility in axons; reversed synaptic loss and spine density abnormalities [4]. | [4] |
| Activation of PINK1/Parkin Mitophagy | HT22 mouse hippocampal cell line | Safeguarded against Aβ-induced damage by activating mitophagy via the PINK1/Parkin pathway [5]. | [5] |
These mechanisms are interconnected. The following diagram outlines the primary signaling pathways through which this compound is thought to confer its neuroprotective effects.
Key neuroprotective pathways of this compound in Alzheimer's models.
For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the cited literature.
| Protocol Aspect | Key Details | Citations |
|---|---|---|
| Commonly Used Models | In vivo: APP/PS1 double-transgenic mice. In vitro: Primary cortical/hippocampal neurons from C57BL/6 mice; HT22 hippocampal cell line. | [1] [4] [3] |
| Compound Preparation & Dosing | Source: Often purchased from National Institute for Control of Pharmaceutical Products (China), purity >98%. In vivo dosing: 50 mg/kg/day via intragastric administration for 8 weeks to 3 months. In vitro dosing: Typical range of 10-100 µM. | [1] [4] [3] |
| Key Behavioral Assessments | Morris Water Maze (MWM): Tests spatial learning/memory (escape latency, path length, time in target quadrant). Novel Object Recognition (NOR): Assesses recognition memory (discrimination index). | [1] |
| Pathological & Biochemical Analyses | Immunohistochemistry: To quantify Aβ plaque load and protein localization in brain sections. ELISA: To measure soluble Aβ1-40 and Aβ1-42 levels. Western Blot: To analyze protein expression (e.g., p-mTOR, mTOR, LC3-II, Beclin1). Mitochondrial Assays: Measures of ATP, ROS, membrane potential (JC-1, DCFH-DA), cytochrome c release. | [1] [3] |
| Aβ Oligomer Preparation | Synthetic Aβ1-42 peptide dissolved in HFIP, aliquoted, dried, then resuspended in DMSO and diluted in buffer (e.g., PBS or F12) to 100 µM. Incubated at 4°C for 24 hours to form oligomers. | [4] [3] |
A key challenge for the therapeutic development of this compound is its poor stability and low oral bioavailability [6]. Recent research shows that forming complexes with heat-treated soybean protein isolate (HSPI) can double its oral bioavailability by improving stability [6]. Future work should focus on optimizing delivery systems and further validating its efficacy and safety in advanced preclinical models.
This compound is a naturally occurring iridoid glycoside that serves as one of the primary bioactive components in Gardenia jasminoides Ellis, a traditional medicinal plant with a long history of use in Chinese, Japanese, and Korean medicine [1] [2]. This compound has attracted significant scientific interest due to its multifaceted pharmacological properties, particularly its potent antioxidant and anti-inflammatory effects. With a molecular formula of C₁₇H₂₄O₁₀ and a molecular weight of 388.37 g/mol, this compound features a characteristic cyclopentanopyran skeleton that underlies its biological activities [3]. Modern pharmacological research has revealed that this compound exhibits therapeutic potential in various disease models, including neurodegenerative disorders, diabetes and its complications, cardiovascular diseases, liver conditions, and inflammatory bowel diseases [2] [4] [5].
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway represents one of the most critical cellular defense mechanisms against oxidative stress and inflammation. Under physiological conditions, Nrf2 is constitutively bound to its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for ubiquitination and proteasomal degradation, thereby maintaining low basal levels of Nrf2 activity [6]. However, when cells encounter oxidative stress or are exposed to Nrf2-activating compounds, this interaction is disrupted, allowing Nrf2 to accumulate and translocate to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes, initiating the transcription of a comprehensive network of antioxidant and detoxification enzymes [6] [7]. This coordinated transcriptional program enables cells to maintain redox homeostasis and mitigate oxidative damage, positioning the KEAP1-Nrf2-ARE pathway as a central regulator of cellular defense mechanisms.
The molecular mechanism by which this compound activates the Nrf2 pathway involves direct interaction with the KEAP1 protein, thereby preventing Nrf2 degradation. Advanced experimental techniques including drug affinity responsive target stability (DARTS) assays, immunoprecipitation studies, and molecular docking analyses have demonstrated that this compound binds directly to KEAP1, effectively disrupting the KEAP1-Nrf2 protein complex [1]. This interaction occurs through this compound's engagement with specific binding pockets on the KEAP1 protein, particularly in the Kelch domain that normally interacts with Nrf2. By occupying this domain, this compound sterically hinders the association between KEAP1 and Nrf2, resulting in decreased ubiquitination and proteasomal degradation of Nrf2 [1] [7].
The consequence of this KEAP1-Nrf2 dissociation is the stabilization and accumulation of Nrf2 protein within the cell. Once liberated from KEAP1-mediated repression, Nrf2 translocates to the nucleus where it forms a heterodimer with small Maf proteins and binds to ARE sequences in the regulatory regions of target genes [6] [1]. This binding initiates the transcription of a comprehensive array of cytoprotective genes, including those encoding phase II detoxification enzymes and antioxidant proteins. The ability of this compound to directly target KEAP1 represents a sophisticated mechanism of Nrf2 pathway activation that differs from indirect activators that function primarily through oxidative stress induction.
This compound-mediated Nrf2 activation results in the coordinated upregulation of a broad spectrum of antioxidant and cytoprotective genes. Among the most significantly induced genes are:
Heme oxygenase-1 (HO-1): This enzyme catalyzes the rate-limiting step in heme degradation, producing biliverdin (later converted to bilirubin), carbon monoxide, and free iron. Both biliverdin and bilirubin possess potent antioxidant properties, while carbon monoxide exhibits anti-inflammatory and cytoprotective effects [8] [2] [4].
NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 protects cells against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones, thereby preventing their participation in redox cycling and subsequent generation of reactive oxygen species (ROS) [7] [5].
Superoxide dismutase (SOD): This metalloenzyme facilitates the conversion of superoxide radicals into hydrogen peroxide and oxygen, serving as a first line of defense against ROS [6] [9].
Catalase (CAT) and Glutathione Peroxidase (GPx): These enzymes work in concert to detoxify hydrogen peroxide, with catalase converting H₂O₂ to water and oxygen, and glutathione peroxidase reducing H₂O₂ and lipid hydroperoxides using glutathione as a cofactor [6] [9] [2].
Glutathione S-transferases (GSTs): This enzyme family conjugates glutathione to electrophilic compounds, enhancing their solubility and facilitating excretion, thereby protecting against electrophilic stress and xenobiotic toxicity [6] [7].
The induction of this comprehensive antioxidant network enables this compound to significantly enhance the cellular capacity to neutralize ROS and maintain redox homeostasis under pathological conditions characterized by oxidative stress.
Table 1: Quantitative Evidence of this compound's Effects Across Disease Models
| Disease Model | Dosage/Concentration | Key Findings | Nrf2 Pathway Markers |
|---|---|---|---|
| Ulcerative Colitis [1] | 20-60 mg/kg (in vivo); 25-100 μM (in vitro) | Ameliorated disease activity index; reduced colon shortening; inhibited NF-κB activation | ↑ Nrf2 nuclear translocation; ↑ HO-1 expression |
| Diabetic Retinopathy [8] | 50 mg/kg (in vivo); 25-200 μg/mL (in vitro) | Suppressed ROS accumulation; reduced Müller cell activation; decreased inflammatory cytokines | ↑ Nrf2 transcriptional activity; ↓ oxidative stress markers |
| Parkinson's Disease [5] | 25-50 mg/kg (in vivo) | Improved motor function; protected dopaminergic neurons; increased neurotransmitter levels | ↑ Nrf2 nuclear translocation; ↑ HO-1, NQO1 |
| Hepatic Steatosis [9] [10] | 400-800 mg/kg diet (in vivo) | Reduced lipid deposition; decreased triglyceride levels; enhanced antioxidant capacity | ↑ Hepatic Nrf2 activity; ↑ SOD, CAT, GPx |
| Sepsis-related Injury [6] | N/A (mechanistic review) | Attenuated inflammatory responses; reduced organ damage; improved survival | Enhanced Nrf2-mediated antioxidant response |
Table 2: Nrf2-Dependent Antioxidant Enzymes Induced by this compound
| Enzyme | Function | Experimental Model | Fold Change/Effect |
|---|---|---|---|
| HO-1 [8] [4] [5] | Heme degradation; antioxidant, anti-inflammatory | Diabetic retinopathy, Parkinson's disease, Liver diseases | Significant upregulation |
| NQO1 [7] [5] | Quinone detoxification; prevents redox cycling | Parkinson's disease, Ulcerative colitis | Increased activity |
| SOD [6] [9] | Superoxide radical dismutation | Turbot model, Sepsis models | Enhanced activity |
| CAT [6] [9] | Hydrogen peroxide decomposition | Turbot model, Sepsis models | Increased levels |
| GPx [9] [2] | Reduction of hydroperoxides using glutathione | Turbot model, Diabetes models | Enhanced activity |
| GST [6] [7] | Glutathione conjugation; detoxification | Ulcerative colitis, Sepsis models | Upregulated expression |
In the context of inflammatory bowel disease, particularly ulcerative colitis, this compound has demonstrated remarkable protective effects through Nrf2 pathway activation. In a dextran sulfate sodium (DSS)-induced colitis mouse model, this compound administration (20-60 mg/kg) significantly ameliorated disease severity as evidenced by reduced disease activity index scores, prevention of colon shortening, and improved histological parameters [1] [7]. Mechanistically, this compound treatment enhanced Nrf2 nuclear translocation and subsequent upregulation of HO-1 expression in colonic tissues. Furthermore, this compound suppressed the activation of the pro-inflammatory NF-κB pathway and reduced the expression of inflammatory cytokines including IL-6, IL-1β, and TNF-α [1]. The critical dependence on Nrf2 for these protective effects was confirmed through experiments showing that the specific Nrf2 inhibitor ML385 completely abolished this compound's anti-inflammatory benefits in LPS-challenged colonic epithelial cells [1].
This compound has shown significant promise in protecting against neurodegenerative processes, particularly in experimental models of Parkinson's disease (PD). In a rotenone-induced PD mouse model, this compound administration (25-50 mg/kg) markedly improved motor function deficits, preserved dopaminergic neurons in the substantia nigra, and restored striatal neurotransmitter levels [5]. These beneficial effects were associated with enhanced Nrf2 nuclear translocation and increased expression of downstream antioxidant proteins including HO-1 and NQO1 in brain tissues. Additionally, this compound was found to modulate the mTOR signaling pathway, contributing to its anti-apoptotic effects on neuronal cells [5]. The compound's ability to simultaneously activate Nrf2-mediated antioxidant defenses and regulate mTOR-dependent cell survival pathways positions it as a promising multi-target therapeutic candidate for neurodegenerative disorders characterized by oxidative stress.
In diabetic retinopathy models, this compound effectively counteracted hyperglycemia-induced oxidative stress and inflammation. Using both primary cultured mouse retinal Müller cells and C57BL/6 mice, researchers demonstrated that this compound (50 mg/kg in vivo; 25-200 μg/mL in vitro) inhibited ROS accumulation, suppressed NF-κB activation, reduced Müller cell activation, and decreased secretion of inflammatory cytokines [8]. These effects were predominantly mediated through the Nrf2 pathway, with the GLP-1 receptor antagonist Exendin (9-39) abolishing this compound's protective effects, suggesting involvement of the GLP-1R signaling in Nrf2 activation [8]. Similarly, in aquatic models using turbot fish, dietary this compound supplementation (400-800 mg/kg feed) significantly enhanced antioxidant capacity as evidenced by increased plasma superoxide dismutase levels and reduced malondialdehyde content, while also improving resistance to ammonia stress [9] [10].
Cell Culture and Treatment: For evaluating this compound's effects on intestinal inflammation, human colonic epithelial cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1]. Cells are pretreated with this compound at varying concentrations (typically 25-100 μM) for 2-4 hours prior to induction of inflammation with lipopolysaccharide (LPS) at 1 μg/mL for 24 hours. To verify Nrf2 dependency, additional experiments include pretreatment with the specific Nrf2 inhibitor ML385 (5 μM) for 1 hour before this compound administration [1].
Molecular Target Identification: The direct interaction between this compound and KEAP1 can be confirmed using several complementary approaches. The Drug Affinity Responsive Target Stability (DARTS) assay involves incubating cell lysates with this compound (100 μM) or vehicle control for 1 hour at room temperature, followed by proteolysis with pronase (1:1000-1:4000 dilution) for 30 minutes at room temperature [1]. The reaction is terminated by adding SDS-PAGE loading buffer, and samples are analyzed by Western blotting using anti-KEAP1 antibodies. Increased KEAP1 stability in the this compound-treated group indicates direct binding. Immunoprecipitation assays are performed to evaluate the effect of this compound on KEAP1-Nrf2 interaction. Cells are treated with this compound (50 μM) for 6 hours, lysed, and incubated with anti-KEAP1 antibody overnight at 4°C, followed by protein A/G agarose beads for 2-4 hours [1]. Beads are collected, washed, and subjected to Western blot analysis using anti-Nrf2 antibodies to assess disruption of the KEAP1-Nrf2 complex. Molecular docking studies provide structural insights into the binding mechanism between this compound and KEAP1, typically performed using docking software such as AutoDock Vina with the crystal structure of the KEAP1 Kelch domain (PDB ID: 4L7B) [1].
Colitis Model: Ulcerative colitis is induced in C57BL/6 mice (8-10 weeks old) by administering 2.5-3.5% dextran sulfate sodium (DSS) in drinking water for 7 days [1] [7]. This compound (20-60 mg/kg) or vehicle control is administered daily by oral gavage throughout the experiment. Disease activity index (combining weight loss, stool consistency, and bleeding) is assessed daily. After sacrifice, colon length is measured as a marker of inflammation, and colonic tissues are collected for histological analysis (H&E staining), Western blotting (Nrf2, HO-1, NF-κB pathway components), and quantitative PCR (inflammatory cytokines) [1].
Parkinson's Disease Model: The rotenone-induced PD model is established in male C57BL/6 mice (20-25 g) by subcutaneous administration of rotenone (2.5 mg/kg) dissolved in carboxymethyl cellulose daily for 4-6 weeks [5]. This compound (25-50 mg/kg) is administered intraperitoneally daily throughout the rotenone treatment period. Motor function is evaluated using behavioral tests including the challenging beam traversal, spontaneous activity in the cylinder, and adhesive removal tests [5]. After sacrifice, brain tissues are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, Western blotting for Nrf2 pathway proteins and apoptotic markers, and HPLC for dopamine and metabolite measurements.
Sample Analysis: Tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors for protein extraction [5]. Nuclear and cytoplasmic fractions are separated using commercial kits for assessment of Nrf2 translocation. Western blotting is performed using standard protocols with primary antibodies against Nrf2, KEAP1, HO-1, NQO1, NF-κB p65, phospho-NF-κB p65, IκBα, and appropriate secondary antibodies. RNA is extracted for qPCR analysis of antioxidant and inflammatory genes, while oxidative stress markers (MDA, GSH, SOD activity) are measured using commercial assay kits according to manufacturers' instructions [1] [5].
Diagram 1: Molecular mechanism of Nrf2 pathway activation by this compound. Under normal conditions, KEAP1 binds Nrf2, promoting its ubiquitination and degradation. This compound directly binds KEAP1, disrupting this interaction and enabling Nrf2 nuclear translocation to activate antioxidant gene expression.
The diagram above illustrates the dual pathway of Nrf2 regulation under normal conditions and following this compound treatment. Under basal conditions, cellular Nrf2 is continuously targeted for degradation through its association with KEAP1, which acts as a substrate adaptor for Cullin 3-based E3 ubiquitin ligase [6] [7]. This interaction maintains Nrf2 at low levels, allowing for rapid response to oxidative stress. This compound directly binds to specific cysteine residues in the KEAP1 protein, particularly in the BTB and Kelch domains, inducing a conformational change that disrupts KEAP1's ability to target Nrf2 for ubiquitination [1]. The stabilized Nrf2 then translocates to the nucleus through the nuclear pore complex via a mechanism dependent on nuclear localization signals in the Nrf2 protein.
Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to ARE sequences in the regulatory regions of target genes [6] [7]. This binding recruits transcriptional coactivators and the basal transcription machinery, initiating the transcription of genes containing ARE sequences in their promoters. The resulting antioxidant enzymes work in concert to neutralize reactive oxygen species, enhance cellular reducing capacity, and promote the detoxification of electrophilic compounds, collectively restoring redox homeostasis in cells under oxidative stress.
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential and guiding dosage regimen design. After oral administration, this compound is poorly absorbed in its parent form, with its bioavailability significantly influenced by transformations by intestinal microbiota [2] [4]. The compound serves as a substrate for β-glucosidase enzymes produced by various bacterial species in the gut, including Klebsiella pneumoniae, Bacteroides fragilis, Lactobacillus fermentum, and Escherichia coli, which hydrolyze this compound to its aglycone form, genipin [2]. This conversion is crucial for this compound's biological activity, as genipin demonstrates enhanced membrane permeability and increased pharmacological effects compared to the parent compound.
The transport mechanisms of this compound involve P-glycoprotein (P-gp)-mediated efflux, which limits its intestinal absorption [2]. Studies have shown that verapamil, a P-gp inhibitor, can increase this compound absorption by approximately 2.4-fold, suggesting that co-administration with P-gp inhibitors or formulation approaches that overcome this efflux mechanism could significantly improve this compound's oral bioavailability [2]. Additionally, the formation of inclusion complexes with hydroxypropyl-β-cyclodextrin has been shown to enhance both the solubility and intestinal absorption of genipin by inhibiting P-gp efflux transport [2].
Following absorption, this compound is distributed to various tissues, with particularly high concentrations observed in the liver and kidneys, reflecting its tissue tropism and potential for treating hepatic disorders [4]. Despite the conversion to genipin in the intestine, plasma concentrations of genipin remain considerably lower than those of this compound, likely due to genipin's high reactivity with proteins and amino acids, leading to rapid metabolism and elimination [2]. This complex pharmacokinetic profile underscores the importance of considering biotransformation processes and delivery strategies when developing this compound-based therapeutics.
The comprehensive research conducted on this compound firmly establishes its role as a potent activator of the Nrf2 pathway with significant therapeutic potential across multiple disease models. Through its direct interaction with KEAP1, this compound stabilizes Nrf2 and enhances the transcription of a comprehensive network of antioxidant and cytoprotective genes, enabling cells to combat oxidative stress and inflammation more effectively. The multi-faceted nature of this compound's activity, impacting various pathological processes including neuroinflammation, metabolic dysregulation, gastrointestinal damage, and hepatic stress, positions it as a promising candidate for drug development.
The table below summarizes effective in vitro concentrations of Geniposide (Gen/GE/GP) for different cell types and research applications, as reported in recent scientific literature.
| Cell Type / Model | Research Application | Effective Concentrations | Key Findings / Mechanisms |
|---|---|---|---|
| RAW264.7 Macrophages [1] [2] | Anti-inflammatory; Macrophage polarization | 5, 10, 20 µM [1]; 10, 25, 50 µM [2] | Promoted polarization to anti-inflammatory M2 phenotype via PPARγ activation [1]; Inhibited NO, H₂O₂, Ca²⁺, and pro-inflammatory cytokines via calcium pathway [2]. |
| HK-2 Human Renal Tubular Epithelial Cells [3] | Anti-fibrotic effects | 10, 25, 50 µM | Attenuated TGF-β1-induced fibrosis; Inhibited PI3K/AKT signaling pathway [3]. |
| Human Umbilical Vein Endothelial Cells (HUVECs) [4] | Protection against oxidative stress & apoptosis | 25, 50 µM (in combination with Notoginsenoside R1) | Inhibited H₂O₂-induced inflammation and apoptosis via AMPK/mTOR/Nrf2 pathway [4]. |
| MC3T3-E1 Osteoblasts [5] | Osteoblast differentiation under glucocorticoid stress | 10, 25 µM | Ameliorated DEX-induced cholesterol accumulation and promoted differentiation via GLP-1R/AMPK/SREBP2 pathway [5]. |
| RA-FLS Fibroblast-like Synoviocytes [6] | Rheumatoid Arthritis (Anti-proliferation) | Not explicitly stated in summary, but inhibited proliferation dose-dependently | Inhibited cell proliferation; Reduced pro-inflammatory cytokines (IL-17, IL-8, TNF-α, MMPs); Modulated JAK-STAT pathway [6]. |
| HEK293 Cells [1] | Luciferase reporter assay (mechanism study) | Used in context of specific assay | Used to detect PPARγ activity in mechanistic studies [1]. |
Here are detailed methodologies for key experiments using this compound in cell culture, which you can adapt for your research.
This protocol is adapted from studies investigating this compound's effects on inflammation and macrophage polarization [1] [2].
This protocol is based on research into this compound's role in alleviating renal fibrosis [3].
The diagram below synthesizes the primary molecular mechanisms of this compound identified from the search results, illustrating its multi-target and multi-pathway nature.
Diagram: Key Signaling Pathways Mediating the Effects of this compound. this compound exerts its diverse pharmacological effects by interacting with multiple cellular targets, including PPARγ, GLP-1R, and various signaling pathways such as AMPK, PI3K/AKT, JAK-STAT, and calcium signaling, leading to anti-inflammatory, anti-fibrotic, and other therapeutic outcomes [1] [6] [3].
Extensive preclinical studies have established that Geniposide (GEN), an iridoid glycoside derived from Gardenia jasminoides, alleviates MI/RI through multi-target mechanisms. The table below summarizes the core protective mechanisms and primary experimental models identified in recent literature.
| Key Mechanism of Action | Experimental Model(s) | Key Findings/Pathways Involved |
|---|---|---|
| Inhibition of TLR4/NF-κB Inflammation [1] [2] | SD rats; 50, 100, 150 mg/kg GEN (i.p.) for 7 days pre-MI/RI [1]. | ↓ TLR4, MyD88, p-NF-κB protein expression; ↓ Serum CK-MB, LDH; ↓ Myocardial infarct size; ↓ Oxidative stress (↑ SOD, ↓ MDA) [1]. |
| Suppression of NLRP3 Inflammasome & Pyroptosis [3] | C57BL/6J mice; NRVMs & H9c2 cells; GEN (≥98% purity) pre- and post-treatment [3]. | Activates AMPK signaling; ↓ TXNIP, NLRP3, ASC, cleaved caspase-1, N-GSDMD; ↓ IL-1β, IL-18; Improves myocardial energy metabolism [3]. |
| Modulation of Gut-Brain Axis [4] | C57BL/6J mice; 50 mg/kg GEN (p.o.) for 60 days post-MI [4]. | Alters gut microbiota β-diversity & SCFAs; reduces intestinal & PVN brain inflammation; suppresses sympathetic hyperactivity [4]. |
Here are detailed methodologies for key in vivo and in vitro experiments, compiled from the cited research.
This protocol is adapted from a study investigating the TLR4/NF-κB pathway [1].
This protocol is used for long-term studies, such as those examining the gut-brain axis [4].
This cellular model is used to probe molecular mechanisms in a controlled environment [3].
The following table consolidates key quantitative outcomes from this compound studies, providing a clear overview of its efficacy.
| Experimental Measure | GEN Treatment Effect | Notes & Dosage Context |
|---|---|---|
| Infarct Size | Significant reduction [1] [3] | Measured by TTC staining. |
| Serum CK-MB | Decreased levels [1] | Indicator of myocardial damage. |
| Serum LDH | Decreased levels [1] | Indicator of cell death. |
| SOD Activity | Enhanced [1] | Key antioxidant enzyme. |
| MDA Level | Reduced [1] | Marker of lipid peroxidation/oxidative stress. |
| EF / FS | Improved [4] [3] | Echocardiographic measures of cardiac function. |
| Apoptotic Cells | Reduced (TUNEL+) [1] | In heart tissue. |
| Inflammatory Factors (IL-1β, IL-18) | Reduced levels [3] | In heart tissue and serum. |
The DOT language scripts below generate diagrams for the primary cardioprotective mechanisms of this compound. You can render these scripts using Graphviz to create clear pathway visuals for presentations or publications.
This diagram illustrates the pathway by which this compound inhibits the TLR4/MyD88/NF-κB signaling axis to reduce inflammation [1] [2].
This diagram shows how this compound activates AMPK signaling, which suppresses TXNIP/NLRP3 inflammasome-mediated pyroptosis [3].
| Study Focus | Model & Species | Geniposide Treatment | Key Efficacy Findings | Proposed Primary Mechanism |
|---|---|---|---|---|
| Anti-inflammatory [1] | Permanent MCAO; C57BL/6 mice | 25, 75, 150 mg/kg; i.p., twice daily for 3 days pre-MCAO | 150 mg/kg dose significantly improved neurological scores, reduced brain edema, and infarct volume at 24h. | Upregulation of A20, inhibiting TRAF6/NF-κB pathway, reducing IL-6 and iNOS [1]. |
| Combination Therapy [2] | MCAO (I/R model); Rats | 5 mg/kg (with Baicalin 55 mg/kg); oral | Combination therapy reduced infarct volume, improved neurological deficits, and alleviated BBB leakage better than monotherapy. | Synergistic suppression of TLR4/NF-κB pathway and downstream cytokines (TNF-α, IL-6) [2]. |
| Autophagy Inhibition [3] | MCAO/Reperfusion; Mice & OGD/R cellular model | Details in model not fully specified in abstract. | Reduced cerebral infarction, improved cell viability, and reduced neuronal apoptosis. | Inhibition of excessive autophagy by targeting the cGAS-STING pathway [3]. |
| SOX2/RIPK1 Axis [4] | MCAO; Mice & OGD/R BV-2 microglial cells | Details in model not fully specified in abstract. | Relieved OGD/R-induced cell damage, inflammatory response, and M1 polarization; alleviated injury in MCAO mice. | Regulation of the SOX2/RIPK1 axis to inhibit inflammatory response and necroptosis [4]. |
The following detailed protocol is synthesized from the methodologies of the cited studies, with a focus on the in vivo MCAO model [1].
This procedure induces permanent or transient focal cerebral ischemia [1] [6].
Assessments should be performed by investigators blinded to the group assignments.
The neuroprotective effect of this compound is multi-faceted, with strong evidence pointing to anti-inflammatory actions. The diagram below illustrates the key signaling pathways involved.
I hope this detailed application note provides a solid foundation for your research on this compound and cerebral ischemia. Should you require further specifics on analytical techniques or in vitro models, please feel free to ask.
This compound is an iridoid glycoside extracted from the dried fruits of Gardenia jasminoides Ellis, a traditional Chinese medicine that has been used for centuries in Asia for its various therapeutic properties. This natural compound has garnered significant scientific interest due to its multi-faceted pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and lipid-regulating effects. With atherosclerosis being recognized as a chronic inflammatory disease characterized by lipid accumulation, immune cell activation, and plaque formation in arterial walls, this compound's diverse mechanisms of action position it as a promising candidate for therapeutic intervention.
Recent advances in cardiovascular research have increasingly utilized the ApoE-/- mouse model to study atherosclerosis, as these mice develop hyperlipidemia and spontaneous atherosclerotic plaques when fed a high-fat diet, closely mimicking human disease progression. The ApoE-/- mouse model has become the gold standard for preclinical evaluation of anti-atherosclerotic compounds, providing a robust platform for investigating this compound's mechanisms and efficacy. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating this compound's effects on atherosclerosis using ApoE-/- mouse models, synthesizing current scientific knowledge into actionable methodologies for drug development professionals.
Through systematic investigation in ApoE-/- mouse models, this compound has demonstrated significant atheroprotective effects across multiple studies. The compound consistently reduces atherosclerotic plaque area and improves plaque stability through diverse mechanisms. The following table summarizes key quantitative findings from in vivo studies in ApoE-/- mice:
Table 1: Summary of this compound Effects on Atherosclerosis in ApoE-/- Mouse Models
| Study Focus | Dosage | Treatment Duration | Key Effects on Atherosclerosis | Proposed Mechanisms |
|---|---|---|---|---|
| Plaque Stability & Inflammation [1] | 30-120 mg/kg | 8-12 weeks | ~50% reduction in plaque area; Increased plaque stability | Promotion of macrophage polarization to M2 phenotype; PPARγ activation; Reduced inflammatory cytokines |
| Lipid Metabolism [2] | 12.5-50 mg/kg | 8 weeks | Dose-dependent plaque reduction (up to 60%); Improved lipid profiles | Restoration of lipophagy; PARP1/PI3K/AKT pathway inhibition; Reduced foam cell formation |
| Inflammatory Signaling [3] | 50 mg/kg | 12 weeks | Significant plaque area reduction; Reduced serum inflammatory markers | miR-101/MKP-1/p38 pathway regulation; Inhibition of inflammatory cytokine production |
| Oxidative Stress & Apoptosis [4] | Combined with Notoginsenoside R1 | 12 weeks | Improved blood lipid levels; Reduced plaque formation; Decreased oxidative stress | AMPK/mTOR/Nrf2 pathway activation; Reduced NLRP3 inflammasome activation; Inhibition of apoptosis |
| Wnt Signaling Pathway [5] | Monotherapy or with Baicalin | 12 weeks | Inhibition of atherosclerotic lesion development | Increased Wnt1 expression; Decreased DKK1 expression; NF-κB reduction |
Beyond these specific effects, this compound has demonstrated pleiotropic benefits across multiple pathological processes in atherosclerosis. It regulates immune cell functions, modulates vascular smooth muscle cell behavior, protects endothelial function, and enhances autophagy processes crucial for maintaining cellular homeostasis in the vascular environment. The consistency of these findings across independent studies underscores this compound's potential as a multi-target therapeutic agent for atherosclerotic cardiovascular disease.
One of the most characterized mechanisms of this compound involves the regulation of macrophage polarization through activation of peroxisome proliferator-activated receptor γ (PPARγ). Macrophages exhibit high plasticity and can differentiate into pro-inflammatory M1 or anti-inflammatory M2 phenotypes in response to microenvironmental cues within atherosclerotic plaques. This compound promotes the transition from M1 to M2 phenotype, which contributes to inflammation resolution and plaque stabilization [1].
The molecular pathway involves this compound binding to and activating PPARγ, which subsequently upregulates the expression of its target genes including CD36 and ATP-binding cassette transporter G1 (ABCG1). This activation promotes cholesterol efflux and reduces intracellular lipid accumulation in macrophages. The critical role of PPARγ in mediating this compound's effects was confirmed through antagonist studies using GW9662, which abolished this compound-induced M2 polarization and its beneficial effects on plaque stability [1]. The following diagram illustrates this mechanism:
Diagram 1: this compound activates PPARγ to promote macrophage M2 polarization and atherosclerosis plaque stability.
Vascular smooth muscle cell (VSMC)-derived foam cells constitute approximately 50% of the foam cells in human coronary atherosclerotic lesions, making them a crucial therapeutic target. This compound addresses this through the restoration of lipophagy - the selective autophagy of lipid droplets - by suppressing the PARP1/PI3K/AKT signaling pathway [2].
Under lipid overload conditions, defective lipophagy in VSMCs leads to intracellular lipid accumulation and foam cell formation. This compound treatment significantly enhances lipophagy by inhibiting PARP1 activation, which subsequently suppresses the PI3K/AKT pathway. This inhibition promotes the formation of autophagosomes that engulf lipid droplets and their subsequent degradation through autolysosomal processing. The critical role of this pathway was validated using chloroquine (an autophagy inhibitor) and Olaparib (a PARP inhibitor), which respectively abolished and mimicked this compound's effects [2]. The restoration of lipophagy facilitates lipid degradation in VSMCs, thereby reducing foam cell formation and suppressing atherosclerosis progression.
The anti-inflammatory properties of this compound represent another crucial mechanism through which it ameliorates atherosclerosis. This compound modulates the miR-101/MKP-1/p38 MAPK pathway, effectively reducing the production of pro-inflammatory cytokines in atherosclerotic lesions [3].
This compound downregulates microRNA-101 (miR-101), which directly targets and suppresses mitogen-activated protein kinase phosphatase-1 (MKP-1). With reduced miR-101 expression, MKP-1 levels increase, leading to dephosphorylation and inactivation of p38 mitogen-activated protein kinase (p38 MAPK). This signaling cascade ultimately results in decreased production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The significance of this pathway was confirmed through experiments with miR-101 mimics and inhibitors, which respectively abolished and mimicked this compound's anti-inflammatory effects [3]. This mechanism highlights this compound's ability to modulate epigenetic regulators in the inflammatory response characteristic of atherosclerosis.
Beyond these specific pathways, this compound exhibits additional protective mechanisms that contribute to its anti-atherosclerotic effects. It activates the AMPK/mTOR/Nrf2 signaling pathway, which reduces oxidative stress and inhibits both the NLRP3 inflammasome activation and apoptotic pathways in vascular endothelial cells [4]. Furthermore, this compound modulates the Wnt1/DKK1 ratio, thereby exerting inflammation-regulatory effects that prevent atherosclerotic lesion development [5]. The convergence of these multiple mechanisms on key atherosclerotic processes underscores this compound's potential as a comprehensive therapeutic agent that simultaneously addresses lipid metabolism, inflammation, oxidative stress, and cell survival in the vascular environment.
The ApoE-/- mouse model represents the cornerstone of preclinical atherosclerosis research for evaluating this compound's therapeutic potential. The following protocol outlines the standardized methodology for establishing the model and administering this compound:
Animal Model: Use 6-8 week old ApoE-/- mice with C57BL/6J background. Age-matched wild-type C57BL/6J mice serve as controls. House mice in specific pathogen-free conditions with 12-hour light/dark cycles and ad libitum access to food and water.
Atherosclerosis Induction: Feed ApoE-/- mice a high-fat diet (HFD) containing 21% fat and 0.15% cholesterol for 8-16 weeks to induce atherosclerotic plaque formation. The duration of HFD feeding depends on the desired plaque development stage (early vs. advanced lesions).
This compound Treatment:
Monitoring and Data Collection: Weigh mice weekly and monitor food intake. Collect blood samples at baseline, 4-week intervals, and endpoint for lipid profiling and inflammatory marker analysis.
Comprehensive tissue analysis at study endpoint provides critical data on this compound's efficacy:
Blood Collection and Serum Analysis:
Aortic Tissue Processing:
Liver and Other Tissues: Collect liver tissues for assessment of lipid content and potential hepatotoxicity. Analyze hepatic lipid metabolism genes and proteins using RT-qPCR and Western blot.
Table 2: Key Biochemical Parameters to Assess in ApoE-/- Mouse Studies
| Parameter Category | Specific Measurements | Methodology | Expected Outcomes with this compound |
|---|---|---|---|
| Lipid Profile | Total cholesterol, Triglycerides, LDL-C, HDL-C | Automated biochemistry analyzer | Dose-dependent reduction in TC, TG, and LDL-C; Variable effects on HDL-C |
| Inflammatory Markers | IL-1β, IL-6, TNF-α, IL-10, IL-12 | ELISA | Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); Increase in anti-inflammatory IL-10 |
| Oxidative Stress Parameters | MDA, SOD, GSH | Commercial assay kits | Reduced MDA; Increased SOD and GSH activity |
| Plaque Characterization | Plaque area, collagen content, macrophage infiltration | Histological staining, immunohistochemistry | Reduced plaque area, increased collagen content, decreased macrophage infiltration |
In vitro models provide mechanistic insights into this compound's effects on specific cell types involved in atherosclerosis:
Macrophage Culture and Polarization:
Vascular Smooth Muscle Cell (VSMC) Culture and Foam Cell Formation:
Human Umbilical Vein Endothelial Cell (HUVEC) Culture and Inflammation Models:
Comprehensive molecular analyses elucidate this compound's mechanisms of action:
RNA Extraction and RT-qPCR:
Western Blot Analysis:
Immunofluorescence Staining:
The following diagram illustrates the integrated experimental workflow for evaluating this compound in atherosclerosis research:
Diagram 2: Integrated experimental workflow for this compound evaluation in atherosclerosis research.
Understanding this compound's pharmacokinetic properties is essential for appropriate experimental design and translation to potential clinical applications:
Absorption and Bioavailability: this compound follows a one-compartment model after oral administration with moderate bioavailability reported at approximately 28.76% in rodent studies [6]. Intranasal administration significantly improves bioavailability to 85.38%, suggesting alternative administration routes for enhanced delivery.
Distribution: After oral administration (200 mg/kg) in rats, the highest tissue concentrations are observed in the kidneys, followed by spleen, liver, heart, lung, and brain, indicating relatively wide distribution with moderate blood-brain barrier penetration [7].
Metabolism and Excretion: this compound undergoes extensive metabolism via hydrolysis of hydroxyl groups followed by taurine, sulfate, and glucuronide conjugation. Ultrahigh-performance liquid chromatography studies have identified 17 metabolites in plasma and 31 in urine. The majority of this compound excretion occurs through the urinary route in humans [7] [3].
Therapeutic Dosage Range: Based on multiple studies in ApoE-/- mice, the effective dosage range for this compound is 12.5-120 mg/kg/day administered orally [1] [2]. The optimal dosage appears to be 50 mg/kg/day, which consistently demonstrates significant anti-atherosclerotic effects across studies.
Hepatotoxicity Considerations: Hepatotoxicity represents the primary safety concern for this compound, observed at high doses (≥320 mg/kg) in rodent studies as indicated by increased serum alanine aminotransferase and aspartate aminotransferase activities [7]. A repeated dosing study established that this compound is safe at dosages of 24.3 mg/kg or less, suggesting careful dose selection for long-term studies [7].
Nephrotoxicity Profile: Acute nephrotoxicity was observed after oral administration of this compound at very high doses (1.2 g/kg) in jaundice rats, as indicated by increased serum levels of blood urea nitrogen and creatinine [7]. These effects are dose-dependent and not observed at therapeutic doses.
Table 3: this compound Dosage and Safety Considerations in Preclinical Studies
| Aspect | Findings | Recommendations |
|---|---|---|
| Effective Dosage Range | 12.5-120 mg/kg/day in ApoE-/- mice | 50 mg/kg/day recommended for balance of efficacy and safety |
| Administration Route | Oral gavage most common; intranasal shows higher bioavailability | Oral administration most relevant for translational research |
| Treatment Duration | 8-12 weeks in most atherosclerosis studies | Minimum 8 weeks for meaningful plaque assessment |
| Hepatotoxicity Threshold | >320 mg/kg single dose; >24.3 mg/kg long-term safe dose | Monitor liver enzymes in studies exceeding 4 weeks |
| Metabolic Interactions | Extensive metabolism with hydrolysis and conjugation | Consider potential drug interactions in combination studies |
This compound demonstrates significant potential as a multi-target therapeutic agent for atherosclerosis, with robust evidence from ApoE-/- mouse models supporting its efficacy in reducing plaque development, enhancing plaque stability, and modulating multiple pathological processes including inflammation, lipid metabolism, oxidative stress, and cell survival. The detailed protocols provided in this document offer standardized methodologies for preclinical evaluation of this compound, enabling consistent experimental approaches across research laboratories.
Future research directions should focus on several key areas: (1) investigating combination therapies with existing anti-atherosclerotic agents such as statins to identify potential synergistic effects; (2) developing novel formulation strategies to enhance this compound's bioavailability and target specificity; (3) conducting long-term chronic toxicity studies to establish comprehensive safety profiles; and (4) exploring potential effects on gut microbiota given that this compound can be converted to genipin by bacterial β-D-glycosidases in the intestine. With its pleiotropic mechanisms of action and favorable safety profile at therapeutic doses, this compound represents a promising candidate for further development as a complementary approach to current atherosclerosis management strategies.
This compound, a primary bioactive iridoid glycoside derived from Gardenia jasminoides J. Ellis, has demonstrated significant potential as a therapeutic agent for liver fibrosis. Liver fibrosis is a progressive condition characterized by excessive deposition of extracellular matrix proteins, which can advance to cirrhosis and hepatocellular carcinoma if untreated [1]. The therapeutic efficacy of this compound is attributed to its multimodal action, targeting oxidative stress, inflammatory responses, apoptotic pathways, and metabolic dysregulation associated with fibrotic progression [1] [2].
Research indicates that this compound ameliorates liver fibrosis through several interconnected mechanisms: reduction of oxidative stress, suppression of inflammatory cytokines, inhibition of hepatocyte apoptosis, and modulation of critical metabolic pathways including glycerophospholipid, arginine, proline, and arachidonic acid metabolism [1] [2]. These comprehensive activities position this compound as a promising candidate for further drug development targeting fibrotic liver diseases.
This compound exerts its anti-fibrotic effects through modulation of multiple molecular pathways. The compound demonstrates significant antioxidant activity by enhancing hepatic activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of methane dicarboxylic aldehyde (MDA), a marker of lipid peroxidation [1]. Additionally, this compound treatment substantially decreases pro-inflammatory cytokines including interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α) in liver tissues [1] [2].
The anti-apoptotic effects of this compound are mediated through regulation of B-cell lymphoma-2 (Bcl-2) protein family expression, where it upregulates the anti-apoptotic Bcl-2 protein while downregulating the pro-apoptotic Bax, cleaved-Caspase 3, and cleaved-Caspase 9 proteins [1]. Furthermore, this compound modulates critical metabolic pathways disturbed in liver fibrosis, particularly glycerophospholipid metabolism, arginine and proline metabolism, and arachidonic acid metabolism [2]. In the context of non-alcoholic steatohepatitis (NASH), this compound improves insulin resistance through the insulin signaling pathway by modulating Janus kinase 2 (JAK2), insulin receptor (INSR), insulin receptor substrate 2 (IRS-2), and protein kinase B (AKT1) gene expression [3].
The following diagram illustrates the primary molecular mechanisms through which this compound alleviates liver fibrosis:
Table 1: this compound Dosing Protocols in Preclinical Liver Fibrosis Models
| Fibrosis Model | Induction Method | This compound Dose | Administration Route | Treatment Duration | Key Efficacy Markers |
|---|---|---|---|---|---|
| CCl₄-induced liver fibrosis [1] | CCl₄ (2 ml/kg in olive oil, ip, twice weekly × 6 weeks) | 50 mg/kg/day | Oral gavage | 4 weeks | ↓ALT, ↓AST, ↓MDA, ↑SOD, ↑GSH-Px, ↓IL-6, ↓IL-1β, ↓TNF-α |
| NASH with fibrosis [3] | High-fat diet (5 weeks) | 50 mg/kg, 100 mg/kg | Oral administration | 12 weeks | ↓Body weight, ↓epididymal fat, ↓liver weight, improved glucose tolerance, ↓HOMA-IR |
| NASH with fibrosis (GJE extract) [4] | HFHF diet (20 weeks) | 50 mg/kg, 100 mg/kg (this compound content) | Oral gavage | 8 weeks (weeks 13-20) | ↓ALT, ↓AST, ↓collagen deposition, ↓NF-κB p65, ↓Col1a1 |
| Bile duct ligation (BDL) [4] | Surgical BDL | 50 mg/kg | Not specified | 7 days pre- & post-surgery | ↓Collagen deposition, ↓α-SMA expression |
| CCl₄-induced chronic model [4] | CCl₄ induction | 100 mg/kg, 150 mg/kg | Not specified | 6 weeks | ↓α-SMA expression |
Research indicates that this compound exhibits both hepatoprotective and potential hepatotoxic effects depending on dosage and treatment duration [5]. Lower doses (50-100 mg/kg) demonstrate significant anti-fibrotic effects, while higher doses (100-150 mg/kg) administered over extended periods (26 weeks) have been associated with liver injury in some studies [5]. The compound's therapeutic window appears to be influenced by the specific liver pathology, with cholestatic liver disease models requiring lower doses for efficacy and safety [5].
Objective: To evaluate the anti-fibrotic efficacy of this compound in a chemical-induced liver fibrosis model.
Materials:
Methods:
Expected Results: this compound treatment should significantly reduce ALT/AST levels, decrease oxidative stress markers, suppress pro-inflammatory cytokines, reduce hepatocyte apoptosis, and normalize dysregulated metabolic pathways including glycerophospholipid and amino acid metabolism [1] [2].
Objective: To investigate this compound effects on NASH-related fibrosis and insulin resistance.
Materials:
Methods:
Expected Results: this compound should suppress body weight gain, improve glucose tolerance and insulin sensitivity, reduce hepatic lipid accumulation and fibrosis, downregulate inflammatory markers, and modulate insulin signaling pathway genes [3].
The following workflow diagram outlines the key experimental procedures for evaluating this compound efficacy in liver fibrosis models:
Table 2: Key Assessment Parameters for this compound Efficacy in Liver Fibrosis
| Assessment Category | Specific Parameters | Methodology | Expected Outcomes with this compound |
|---|---|---|---|
| Liver Function | ALT, AST activities | Commercial assay kits | Significant reduction in enzyme levels |
| Oxidative Stress | SOD, GSH-Px activities; MDA levels | Colorimetric assays | ↑SOD, ↑GSH-Px; ↓MDA |
| Inflammation | IL-6, IL-1β, TNF-α levels | ELISA | Significant cytokine reduction |
| Apoptosis | TUNEL-positive cells; Bcl-2, Bax, cleaved-Caspase 3/9 expression | TUNEL staining; Western blot | ↓Apoptosis; ↑Bcl-2/Bax ratio |
| Fibrosis Markers | α-SMA, Col1a1, TGF-β1 | Immunohistochemistry; Western blot | ↓Fibrosis marker expression |
| Histological Analysis | Collagen deposition, NAS score | H&E, Masson's trichrome, Sirius Red staining | Reduced fibrosis scores |
| Metabolic Parameters | Glucose tolerance, insulin sensitivity, lipid profiles | OGTT, HOMA-IR, lipid assays | Improved metabolic indices |
| Metabolomic Profile | Glycerophospholipids, amino acids, arachidonic acid metabolites | Untargeted metabolomics | Normalized metabolic pathways |
| Gene Expression | JAK2, INSR, IRS-2, AKT1, F4/80, MMP-12 | qRT-PCR | Modulation of signaling pathways |
This compound demonstrates a defined therapeutic window where lower doses (50-100 mg/kg) provide hepatoprotective effects, while higher doses and extended administration may induce hepatotoxicity [5]. The compound's paradoxical nature as both hepatoprotective and potentially hepatotoxic necessitates careful dose optimization studies for specific fibrotic liver conditions. Research indicates that cholestatic liver disease models may require lower this compound doses compared to metabolic fibrosis models [5].
Future research should address this compound's pharmacokinetic limitations through novel formulation approaches. The compound's conversion to genipin by intestinal bacterial β-d-glycosidase enzymes significantly influences both its therapeutic efficacy and potential toxicity [5]. Advanced delivery systems including lipid-polymer hybrid nanoparticles or bioinspired nanovehicles may enhance targeted delivery to hepatic tissues while minimizing systemic exposure [5].
The anti-fibrotic effects of this compound are partially mediated through normalization of dysregulated metabolic pathways in liver fibrosis. Serum untargeted metabolomics has revealed that this compound treatment significantly improves glycerophospholipid metabolism, arginine and proline metabolism, and arachidonic acid metabolism [2]. These metabolic pathways influence membrane integrity, oxidative stress responses, and inflammatory mediator production, collectively contributing to fibrotic progression.
This compound represents a promising multi-target therapeutic candidate for liver fibrosis treatment through its integrated effects on oxidative stress, inflammation, apoptosis, and metabolic dysregulation. The compound's efficacy across various fibrosis models (CCl₄-induced, NASH, BDL) supports its potential for further drug development.
Future research should focus on:
The provided experimental protocols offer comprehensive guidelines for evaluating this compound's anti-fibrotic properties in various laboratory models, facilitating standardized assessment across research initiatives.
This compound (C₁₇H₂₄O₁₀) is a prominent iridoid glycoside primarily isolated from Gardenia jasminoides Ellis (Zhizi), a traditional Chinese medicine with centuries of clinical use. This natural product exhibits diverse pharmacological activities, including anti-inflammatory, anti-diabetic, neuroprotective, and hepatoprotective effects, making it a compelling candidate for drug development. Pharmacokinetic studies of this compound are particularly crucial due to its complex metabolic profile, with genipin identified as its primary active metabolite that demonstrates enhanced pharmacological potency compared to the parent compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for optimizing its therapeutic efficacy and safety profile in various disease models.
The pharmacokinetic behavior of this compound can be significantly influenced by pathological conditions. Research has demonstrated that the systemic exposure (AUC) of this compound is markedly increased in type 2 diabetic rat models compared to normal rats after oral administration of Fructus Gardeniae extract, highlighting the importance of considering disease states in pharmacokinetic study design [1]. Furthermore, the instability of genipin in biological matrices presents unique methodological challenges, requiring specific sample stabilization approaches to ensure accurate quantification. These characteristics necessitate carefully validated analytical methods and thoughtful experimental designs to generate reliable pharmacokinetic data that can adequately inform drug development decisions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for this compound quantification due to its exceptional sensitivity and specificity. The method employs electrospray ionization (ESI) in negative mode to detect the acetate adduct ion of this compound [m/z 447.3→225.3] and the deprotonated molecule of genipin [m/z 225.2→123.1]. This approach achieves lower limits of quantification (LLOQ) of 1 ng/mL for this compound and 0.2 ng/mL for genipin in rat plasma, providing the sensitivity necessary for comprehensive pharmacokinetic characterization [2].
Chromatographic Conditions:
Sample Preparation Protocol:
For laboratories without access to LC-MS/MS instrumentation, high-performance liquid chromatography with diode array detection (HPLC-DAD) provides a reliable alternative for this compound quantification. While less sensitive than LC-MS/MS, this approach adequately supports various pharmacokinetic studies, with reported This compound content in Fructus Gardeniae ranging from 2.492% to 4.242% of dry weight [3].
Chromatographic Conditions:
Validation Parameters:
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS Method | HPLC-DAD Method |
|---|
| LLOQ | 1 ng/mL (this compound) 0.2 ng/mL (genipin) | ~100 ng/mL | | Linear Range | 1-4000 ng/mL (this compound) 0.2-500 ng/mL (genipin) | 1.32-2.464 mg/mL | | Precision (RSD) | <15% | <1.01% | | Analysis Time | 10 min | 60 min | | Specificity | High (MRM detection) | Moderate (UV detection) | | Metabolite Coverage | this compound + Genipin | this compound only |
Microdialysis is a powerful in vivo sampling technique that enables continuous monitoring of unbound this compound concentrations at specific tissue sites, providing enhanced spatial and temporal resolution compared to conventional plasma sampling. This approach is particularly valuable for studying tissue distribution and site-specific pharmacokinetics, especially for compounds like this compound that may have localized effects in tissues such as joints in rheumatoid arthritis models [4].
Probe Calibration Protocol:
Articular Cavity Microdialysis in AA Rats:
The experimental workflow for microdialysis sampling and analysis can be visualized as follows:
Proper sample handling is critical for accurate this compound and genipin quantification due to the instability of genipin in biological matrices. Genipin rapidly degrades in plasma at room temperature through irreversible binding with endogenous nucleophiles, necessitating immediate stabilization following sample collection [2].
Selecting appropriate animal models is crucial for generating clinically relevant pharmacokinetic data for this compound. Studies should include both normal healthy animals and disease models that reflect the intended therapeutic applications, as significant pharmacokinetic differences have been observed between normal and pathological states.
Animal Selection Guidelines:
Dosing Protocol:
Comprehensive sample collection strategies are necessary to fully characterize this compound pharmacokinetics, capturing both the distribution and elimination phases while accounting for potential enterohepatic recirculation.
Table 2: Blood Sampling Time Points for this compound Pharmacokinetic Studies
| Administration Route | Sample Collection Time Points | Sample Volume |
|---|
| Oral Administration | 0, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 h | 200-300 μL (rat) 20-50 μL (mouse) | | Intravenous Administration | 0, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8 h | 200-300 μL (rat) | | Tissue Distribution | Terminal collection at 0.5, 2, 8, 24 h post-dose | Heart, liver, spleen, lung, kidney, brain, joint |
Comprehensive pharmacokinetic analysis should include both non-compartmental analysis (NCA) for standard parameter estimation and compartmental modeling to elucidate distribution and elimination characteristics.
Key Pharmacokinetic Parameters:
Statistical Analysis:
Table 3: Typical this compound Pharmacokinetic Parameters in Different Animal Models
| Parameter | Normal Rats | Type 2 Diabetic Rats | AA Rats | Pyrexia Model Rats |
|---|---|---|---|---|
| t₁/₂ (h) | 1.90 ± 0.83 | Increased [1] | Similar to normal | 1.93 ± 0.43 [5] |
| Tₘₐₓ (h) | 0.12 ± 0.04 | Similar to normal | Similar to normal | 0.14 ± 0.04 [5] |
| Cₘₐₓ (ng/mL) | 5044 ± 1690 | Significantly increased [1] | Similar to normal | 7083 ± 739* [5] |
| AUC (h·ng/mL) | 2979 ± 582 | 7.85 ± 1.65* [1] | Similar to normal | 2656 ± 537 [5] |
| CL/F (L/h/kg) | To be calculated | Decreased [1] | Similar to normal | Similar to normal |
Note: * indicates statistically significant difference (p < 0.05) compared to normal rats
Pharmacokinetic-pharmacodynamic (PK-PD) modeling establishes crucial relationships between this compound exposure and its therapeutic effects, enabling dose optimization and prediction of clinical responses.
Anti-inflammatory PK-PD Modeling:
Sigmoid Eₘₐₓ Model:
The relationship between this compound pharmacokinetics and pharmacodynamics can be visualized as follows:
Successful implementation of this compound pharmacokinetic studies requires careful method optimization and comprehensive validation according to regulatory guidelines.
Critical Method Validation Parameters:
Common Issues and Solutions:
Maintaining comprehensive documentation and adhering to regulatory standards is essential for generating credible, reproducible pharmacokinetic data.
Essential Documentation:
Quality Control Measures:
These application notes provide comprehensive methodologies for conducting robust pharmacokinetic studies of this compound. The analytical protocols outlined enable accurate quantification of both this compound and its active metabolite genipin, while the advanced sampling techniques like microdialysis offer insights into tissue-specific distribution. The experimental design considerations address the important influence of disease states on this compound pharmacokinetics, which should be carefully considered in future studies. Implementation of these standardized protocols will enhance data comparability across studies and support the rational development of this compound-containing therapeutics.
Q1: What are the key factors affecting ? Geniposide stability is primarily influenced by temperature, pH, and light exposure. The most stable conditions are a neutral pH (7.0), room temperature, and storage in the absence of light [1]. Solutions are generally stable for at least 90 days under these conditions [1]. Avoid high temperatures and strongly alkaline conditions, as these can accelerate degradation.
Q2: How can I improve the low oral bioavailability of this compound for drug development? The low bioavailability is largely due to this compound's high hydrophilicity and poor membrane permeability [2]. Successful strategies include:
Q3: What is a reliable method for extracting this compound from plant material? Ultrasound-assisted extraction (UAE) is an efficient and well-established method. The optimal parameters for extraction from Gardenia jasminoides fruits are summarized in the table below [4].
| Parameter | Optimal Condition |
|---|---|
| Extraction Solvent | Water |
| Solid/Liquid Ratio | 1:30 (g/mL) |
| Extraction Temperature | 70 °C |
| Extraction Time | 30 minutes |
| Reported Yield | 40.31 ± 1.14 mg/g |
Protocol 1: Conducting a Basic Stability Study for this compound Solutions
This protocol is adapted from methods used to evaluate a natural blue dye where this compound was the main component [1].
The workflow for this stability study can be visualized as follows:
Protocol 2: Enhancing Lipophilicity via Whole-Cell Biocatalysis
This protocol describes the regioselective acylation of this compound to improve its lipophilicity and bioavailability, using a whole-cell biocatalyst [2].
The acylation reaction targets a specific site on the this compound molecule, as shown in this mechanistic diagram:
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low extraction yield | Inefficient cell rupture or suboptimal solvent. | Adopt Ultrasound-Assisted Extraction (UAE) with water as solvent and optimize the solid/liquid ratio [4]. |
| Rapid degradation in solution | Exposure to high temperature, incorrect pH, or light. | Store solutions at neutral pH, room temperature or below, and in the dark [1]. |
| Poor membrane permeability | High hydrophilicity of native this compound. | Synthesize lipophilic esters via biocatalytic acylation [2] or explore intranasal delivery routes [3]. |
| Unexpected color formation | This compound degradation or reaction with amine compounds. | Ensure stability by controlling pH and temperature. Note that the aglycone genipin forms blue pigments with primary amines [5]. |
The table below outlines frequent problems encountered during the conversion of geniposide to genipin and their respective solutions.
| Issue | Root Cause | Recommended Solution | Key Parameters & Outcomes |
|---|
| Low Genipin Yield | Genipin hydrolysis in aqueous solution; side reactions forming blue pigments [1]. | Use a two-phase reaction system [1]. | System: Ethyl Acetate + Sodium Acetate Buffer (50/50 v/v). Result: Yield increased from ~32% to 63%; purity >98% [1]. | | Enzyme Deactivation/Loss | Organic solvent denaturation; cross-linking with genipin [1]. | Use immobilized β-glucosidase [1]. | Method: Crosslinking-embedding with sodium alginate. Result: Enzyme retained ~75% activity after 5 reuse cycles; better heat/pH tolerance [1]. | | Long Reaction Time | Low enzyme activity or inefficient microbial strains. | Use optimized microbial biotransformation [2]. | Strain: Trichoderma harzianum CGMCC 2979. Time: 48 hours. Result: High conversion rate directly from raw herb powder [2]. | | Complex/Expensive Process | Need for purified this compound and enzymes [2]. | Direct biotransformation of gardenia fruit powder by microorganisms [2]. | Substrate: 60-mesh gardenia powder. Advantage: Eliminates steps for this compound purification, reducing cost and process complexity [2]. |
Here are the step-by-step methodologies for the two primary solutions mentioned above.
This method is ideal for achieving high-purity genipin from purified this compound [1].
Step 1: Enzyme Immobilization
Step 2: Set Up the Two-Phase Reaction
Step 3: Product Recovery
This method simplifies the process by using raw gardenia fruit powder [2].
Step 1: Prepare Raw Material
Step 2: Inoculate and Ferment
Step 3: Purify Genipin
The following diagram illustrates the integrated workflow for the immobilized enzyme method, showing how the elements work together to solve key issues.
pbg9 and SN13T_1925 in Lactiplantibacillus plantarum, have been identified as highly active in this process [3].
The table below compares the two primary chromatographic techniques used for determining this compound plasma concentration, as found in the literature.
| Feature | HPLC with Fluorescence Detection (HPLC-FD) | UPLC-MS/MS (Reference Method) |
|---|---|---|
| General Application | Adapted from a method for another drug [1] | Used in pharmacokinetic studies of this compound in rats [2] |
| Detection Principle | Fluorescence (requires native or derived fluorescence) | Mass spectrometry (detection based on mass-to-charge ratio) |
| Selectivity | Good, but can be affected by co-eluting compounds | Excellent, due to specific mass fragmentation |
| Sensitivity | High (in the demonstrated method for PGT) [1] | High, suitable for low-concentration compounds [2] |
| Sample Preparation | Simple protein precipitation with methanol [1] | Typically requires more specific clean-up procedures [2] |
| Analysis Speed | ~10 minutes per run [1] | Fast (e.g., 2.5-3.0 minutes per run) [2] |
| Cost & Accessibility | Lower cost, more accessible equipment [1] | Higher cost, requires specialized equipment and expertise [2] |
Here are solutions to common issues you might encounter during method development and analysis.
Here is a detailed methodology, based on a published pharmacokinetic study, for the quantification of this compound in rat plasma using UPLC-MS/MS [2]. This can serve as a robust starting protocol.
1. Instrument Conditions
2. Sample Preparation Procedure
The following diagram illustrates the logical workflow for developing and troubleshooting your this compound analysis method:
| Question | Issue Description | Suggested Solution |
|---|---|---|
| Low Recovery in SPE | Geniposide not effectively retained or eluted from C18 cartridges during serum sample prep. | Optimize cartridge conditioning; use internal standard (e.g., paeoniflorin) to monitor recovery [1]. |
| Poor Chromatography | Peak tailing or poor resolution in HPLC. | Use a reversed-phase C18 column with a mobile phase of acetonitrile-water (16:84, v/v); check column temperature and pH [1]. |
| Insufficient Sensitivity | Cannot achieve low detection limits (ng/mL) for pharmacokinetic studies. | Switch to LC/MS/MS with MRM mode; form ammonium adducts (m/z 406→227) for better ionization [2]. |
The table below summarizes key parameters for two established analytical methods.
| Parameter | HPLC-UV Method [1] | LC/MS/MS Method (Ammonium Adduct) [2] |
|---|---|---|
| Application | Rat serum after oral administration | Spiked perfusate samples |
| Sample Prep | Solid-Phase Extraction (C18 cartridges) | Protein precipitation/dilution |
| Linearity Range | 0.1 - 16.0 µg/mL | 5 - 1000 ng/mL |
| Limit of Quantification | 0.1 µg/mL | 1 ng/mL |
| Precision (RSD) | Intra- & inter-day RSD ≤ 10% | Not explicitly stated, but method is validated |
| Detection | UV at 238 nm | Tandem Mass Spectrometry (MRM) |
| Key Mobile Phase | Acetonitrile:Water (16:84, v/v) | Acetonitrile with 0.2 mM Ammonium Acetate |
This method is suitable for analyzing this compound in biological fluids at the µg/mL level [1].
Sample Preparation (Solid-Phase Extraction):
Chromatographic Conditions:
Method Validation:
r=0.9993) from 0.1-16.0 µg/mL.This method is for ultra-trace analysis at the ng/mL level, crucial for low-concentration pharmacokinetic studies [2].
Mobile Phase Preparation:
Mass Spectrometry Conditions:
m/z 406.m/z 227 (corresponding to the sugar moiety fragment).The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on your sensitivity requirements and available instrumentation.
This diagram outlines the core workflow for the highly sensitive LC/MS/MS method, focusing on the critical step of forming the ammonium adduct for detection.
What are the main solubility and bioavailability challenges with geniposide? this compound is a highly water-soluble iridoid glycoside but has poor lipophilicity. This imbalance makes it difficult for the molecule to cross cell membranes, resulting in low oral bioavailability and limiting its therapeutic potential [1].
Are there any simple methods to improve this compound's solubility properties? Yes, one straightforward method is to use solvent combinations. For instance, a study used a water-ethanol solution with Tween 20 to efficiently extract the lipophilic compound gardenia yellow from Gardenia jasminoides, which can be adapted for solubility screening [2]. Furthermore, combining this compound with other compounds like baicalin has been shown to enhance solubility and intestinal absorption [3].
What is the most effective strategy for enhancing this compound's bioavailability? Lipophilic modification, particularly regioselective acylation, is a highly effective and modern strategy. By attaching fatty acid chains to the this compound molecule, you can significantly increase its lipophilicity and cell membrane permeability, thereby improving its absorption and efficacy [1].
The following table summarizes key quantitative data on this compound's properties and the effects of a compatibility strategy.
| Property | Value for this compound Alone | Value when Combined with this compound | Enhancement Factor |
|---|---|---|---|
| Equilibrium Solubility | 78.74 μg/mL | 98.74 - 159.03 μg/mL | 1.25 - 2.02 fold [3] |
| Apparent Oil-Water Partition Coefficient | 0.15 - 0.16 | 0.24 - 0.29 | 1.6 - 1.9 fold [3] |
| Intestinal Absorption (Ka, Papp) | Significant increase, especially in duodenum and jejunum at 1:1 & 1:2 compatibility ratios [3] |
A leading modern approach to solve this compound's poor bioavailability is whole-cell biocatalysis to create this compound esters. The workflow below outlines this regioselective acylation process.
This protocol produces This compound 6'-decanoate with high conversion and regioselectivity.
FAQ 1: What are the main pharmaceutical challenges of Geniposide that necessitate a specialized Drug Delivery System (DDS)?
This compound faces several inherent limitations that impact its therapeutic efficacy. The table below summarizes these core challenges and their implications for drug development.
| Challenge | Impact on Development | Desired DDS Solution |
|---|---|---|
| Low Solubility [1] | Leads to incomplete dissolution in the GI tract and low oral bioavailability [1]. | Use technologies that enhance dissolution rate and solubility. |
| Instability [1] | Sensitivity to pH, hydrolytic, or oxidative degradation can compromise drug integrity and shelf-life [1]. | Employ stabilizing excipients or protective carrier systems. |
| Potential Toxicity [2] | Some studies report hepatotoxicity and nephrotoxicity, which may limit its safe use [2]. | Design targeted systems to minimize off-target accumulation and systemic exposure [3]. |
| Short Half-Life [4] | Rapid elimination from the body can limit long-term therapeutic effects [4]. | Create formulations for controlled or sustained release. |
FAQ 2: Our this compound formulation shows poor solubility and low bioavailability. What formulation strategies can we employ?
For poor solubility, the goal is to increase the dissolution rate and apparent solubility. The following strategies, which utilize advanced formulation technologies, are recommended [1]:
FAQ 3: How can we address the instability of this compound during formulation and storage?
Drug instability can be managed by careful selection of excipients, processes, and packaging [1]:
FAQ 4: We want to create a targeted delivery system for this compound to minimize side effects. What are the primary targeting mechanisms?
Targeting strategies can be broadly classified into passive and active mechanisms, which can be visualized in the following workflow:
FAQ 5: What are the key experimental steps to develop and evaluate a this compound-loaded nanoparticle system?
A general workflow for creating and testing a nanoparticle DDS is outlined below. This protocol synthesizes common methodologies from the literature [3] [4].
Key Experimental Details:
FAQ 6: What are some emerging trends that could be applied to this compound delivery systems?
The field of drug delivery is rapidly evolving. Future work on this compound DDS could explore:
The table below summarizes key quantitative findings on geniposide's tissue distribution and bioavailability from preclinical studies, which serve as a baseline for optimization efforts.
| Parameter | Species | Administration Route & Dose | Key Findings |
|---|---|---|---|
| Absolute Oral Bioavailability | Rat | Intravenous (10 mg/kg) & Peroral (100 mg/kg) | 9.67% [1] |
| Tissue Distribution (AUC₀→₄h) | Rat | Peroral (100 mg/kg) | Order: Kidney > Spleen > Liver > Heart > Lung > Brain [1] |
| Brain Concentration (at Tmax) | Rat | Peroral (200 mg/kg) | Detected, but lowest among all tissues studied [1] [2] |
| Elimination Half-life (Solution) | Mouse | Intravenous (GE solution) | Significantly shorter than liposomal form [3] |
| Elimination Half-life (Liposomal) | Mouse | Intravenous (GE-Liposome) | Threefold longer distribution half-life compared to solution [3] |
Here are specific issues and detailed protocols for optimizing this compound's tissue distribution, particularly for targeting the brain.
This compound's natural distribution to the brain is limited. The most promising strategy is the use of a liposomal delivery system.
The following diagram illustrates the workflow for creating and validating this compound-loaded liposomes.
This compound exhibits dose- and time-dependent hepatotoxicity. While it shows therapeutic benefits for the liver at low-to-moderate doses, high doses can cause liver injury.
Understanding the mechanisms of action is crucial for rational drug development. The diagram below summarizes the primary signaling pathways through which this compound is known to exert its therapeutic effects, based on network pharmacology and experimental studies.
The table below consolidates key pharmacokinetic findings from available studies. Please note that variations in experimental conditions mean the data are not directly comparable.
| Study Model | Administered Dose | Key Pharmacokinetic Parameters | Observed Non-Linearity | Citation |
|---|
| Cerebral Ischemia (MCAO) Rats (with Geniposide + Berberine + Baicalin) | 142.28 mg/kg (oral) | Significant differences in PK parameters were observed when this compound was administered with other compounds. Baicalin increased this compound absorption, an effect partially decreased by berberine [1]. | Yes | [1] | | Normal Rats (Yin-Chen-Hao-Tang Formula) | 1 g/kg and 3 g/kg (oral, herbal powder) | Cmax and AUC were higher and not proportional to the dose. Tmax and t1/2 were consistent at the 1 g/kg dose. Clearance at the higher dose did not decrease proportionally [2]. | Yes | [2] | | Normal Rats (Various Routes) | 50 mg/kg (oral, IV); 8 mg/kg (IM, nasal) | Absolute bioavailability (F):
The methodology from the cerebral ischemia study provides a robust template for a comparative pharmacokinetic study [1]. The workflow is summarized in the diagram below:
Key Experimental Details:
The combination of geniposide, berberine, and baicalin represents a scientifically intriguing multi-component therapeutic approach derived from the traditional Chinese medicine formulation Huang-Lian-Jie-Du-Tang (HLJDT). These three bioactive compounds have attracted significant research attention due to their synergistic interactions and complementary pharmacological activities. Modern pharmacological studies have demonstrated that these compounds collectively target multiple pathological pathways in complex diseases, particularly cerebrovascular and metabolic disorders. The strategic combination addresses a fundamental challenge in drug development: effectively managing multi-factorial diseases through polypharmacology while potentially reducing individual component dosages and associated side effects. This comparative guide provides a comprehensive analysis of experimental data on the interactions between these compounds, offering evidence-based insights for researchers and drug development professionals working on combination therapies and natural product-based medicines.
The growing interest in these compounds stems from their diverse biological activities: this compound, an iridoid glycoside from Gardenia jasminoides Ellis, exhibits neuroprotective properties and anti-inflammatory effects [1]; berberine, an isoquinoline alkaloid primarily from Coptis chinensis, demonstrates lipid-regulating capacity and neuroprotective benefits [2]; and baicalin, a flavonoid from Scutellaria baicalensis, shows anti-atherosclerotic activity and blood-brain barrier protection capabilities [3] [4]. When combined, these compounds interact in complex ways that modulate their individual pharmacokinetics and pharmacodynamics, resulting in enhanced therapeutic efficacy against various pathological conditions.
The interactions between this compound, berberine, and baicalin significantly influence their pharmacokinetic profiles, particularly regarding absorption and systemic availability. Experimental evidence from controlled studies in rat models of cerebral ischemia provides quantitative data on how these components affect each other's pharmacokinetic parameters when administered in different combinations. These interactions are crucial for formulation development and dosage regimen design.
Table 1: Pharmacokinetic Parameters of this compound in Combination with Berberine and/or Baicalin in MCAO Rat Model
| Combination | Cmax (μg/mL) | Tmax (h) | AUC(0-t) (μg/mL·h) | Key Findings |
|---|---|---|---|---|
| This compound alone | Data not available | Data not available | Data not available | Baseline parameters |
| This compound + Baicalin | Data not available | Data not available | Data not available | Baicalin increased this compound absorption |
| This compound + Berberine | Data not available | Data not available | Data not available | Berberine hardly affected this compound absorption |
| This compound + Baicalin + Berberine | Data not available | Data not available | Data not available | Berberine decreased baicalin-enhanced absorption |
The pharmacokinetic studies revealed that baicalin significantly enhances this compound absorption, potentially through inhibition of efflux transporters or modification of gastrointestinal environment [5] [6]. Interestingly, berberine alone demonstrated minimal impact on this compound pharmacokinetics but effectively modulated the enhancing effect of baicalin when all three compounds were administered together. This tripartite interaction highlights the complexity of multi-component formulations and underscores the importance of systematic pharmacokinetic evaluation in development strategies. The non-linear pharmacokinetics observed in these studies further emphasize the need for careful dose optimization in therapeutic applications.
Visualization of Key Pharmacokinetic Interactions Between this compound, Baicalin, and Berberine
The diagram illustrates the complex pharmacokinetic interplay between these three compounds, with baicalin enhancing this compound absorption, berberine showing minimal direct effect on this compound pharmacokinetics, and berberine paradoxically attenuating baicalin's absorption-enhancing effect when all three are combined. These interactions demonstrate the importance of considering compound ratios and potential competitive behaviors during formulation development.
The combination of this compound, berberine, and baicalin (BBG) has demonstrated significant neuroprotective effects in experimental models of cerebral ischemia. In refined Huang-Lian-Jie-Du-Decotion (BBG) studies, this triple combination exhibited efficacy comparable to the full HLJDD formulation in treating cerebral ischemia-reperfusion injury when administered within 5 hours after injury initiation [7]. The therapeutic effects were mediated through multiple mechanisms including restoration of energy metabolism, reduction of oxidative stress, and modulation of amino acid metabolism. The combination also demonstrated favorable effects on inflammatory response and nucleic acid metabolism, contributing to its overall neuroprotective profile.
In models of chronic cerebral ischemia, the combination of baicalin and this compound (BC/GD) has shown efficacy in ameliorating both cerebral and kidney pathological injury, highlighting the systemic benefits of this combination [8]. The treatment resulted in improved cognitive function, increased cerebral blood flow, and inhibition of microglia activation with polarization toward pro-inflammatory phenotypes. These effects were mediated through the HIF-1α/EPO/NF-κB pathway, demonstrating a well-defined mechanism of action for the observed therapeutic benefits.
The combination of baicalin and this compound has demonstrated potent anti-atherosclerotic effects in apolipoprotein E knockout (ApoE-/-) mice models. After 12 weeks of oral administration, both individual compounds and their combination significantly reduced atherosclerotic plaque areas in the aorta [9]. The mechanisms involved both lipid regulation and immunomodulation, with this compound particularly effective in decreasing serum total cholesterol (TC) and LDL-cholesterol levels. Both compounds increased the frequency of splenic regulatory T-cells (Treg) and associated anti-inflammatory cytokines (TGF-β1 and IL-10), indicating a multimodal mechanism of action against atherosclerosis.
Table 2: Therapeutic Effects of Different Combinations in Disease Models
| Disease Model | Combination | Key Efficacy Findings | Proposed Mechanisms |
|---|---|---|---|
| Cerebral I/R Injury | BBG (this compound + Berberine + Baicalin) | Reduced cerebral infarct volume, improved neurological scores | Energy metabolism balance, oxidative stress reduction, inflammatory regulation [7] |
| Atherosclerosis | Baicalin + this compound | Decreased atherosclerotic plaque areas, improved lipid profiles | Lipid regulation, Treg cell increase, anti-inflammatory cytokine production [9] |
| Chronic Cerebral Ischemia | BC/GD (Baicalin + this compound) | Ameliorated cerebral/kidney injury, improved cognitive function | HIF-1α/EPO/NF-κB pathway modulation, microglia polarization [8] |
| Oxygen-Glucose Deprivation | BC/GP (Baicalin + this compound) | Reduced microglia apoptosis, inhibited inflammatory response | 5-LOX/LTB4 pathway suppression, NF-κB activation inhibition [4] |
The baicalin and this compound combination (BC/GP) has also demonstrated efficacy in inhibiting polarization and inflammatory injury of oxygen-glucose deprivation/reoxygenation (OGD/R)-treated microglia by suppressing the 5-LOX/LTB4 pathway [4]. This combination reduced apoptosis in a dose-dependent manner and significantly increased cell viability at a concentration of 12.5 μM. The treatment suppressed OGD/R-induced increases in TNF-α, IL-1β, NF-κB, and pNF-κB, and inhibited the transfer of NF-κB p65 from the cytoplasm to the nucleus in microglia. These findings support the potential of this combination for treating neuroinflammatory conditions associated with cerebral ischemia.
The therapeutic effects of this compound, berberine, and baicalin combinations are mediated through the modulation of multiple signaling pathways involved in inflammation, oxidative stress, and cellular survival. Experimental evidence has identified several key pathways through which these compounds exert their synergistic effects:
5-LOX/LTB4 Pathway: The combination of baicalin and this compound significantly inhibits the 5-lipoxygenase/leukotriene B4 pathway, reducing the production of pro-inflammatory mediators and attenuating microglial activation following cerebral ischemia [4]. Molecular docking studies have shown considerable binding activity of both baicalin and this compound with LTB4 synthase LTA4H, providing a structural basis for this inhibitory activity.
HIF-1α/EPO/NF-κB Pathway: In chronic cerebral ischemia models, the baicalin-geniposide combination modulates microglia polarization through the hypoxia-inducible factor 1α/erythropoietin/nuclear factor kappa B pathway [8]. This regulation results in increased expression of HIF-1α and EPOR, with concurrent reduction in NF-κB phosphorylation and pro-inflammatory factor levels.
NF-κB Signaling: All three compounds demonstrate inhibitory effects on nuclear factor kappa B activation, thereby reducing the expression of downstream inflammatory cytokines including TNF-α, IL-1β, and IL-6 [4] [7]. This anti-inflammatory activity contributes significantly to their neuroprotective and anti-atherosclerotic effects.
NMDAR-Mediated Neuroprotection: this compound has been shown to reduce cerebral infarct volume and alleviate neuronal damage by enhancing GluN2A-containing NMDA receptor expression, which activates survival signals including pAKT, pERK, and PSD-95 [1]. This mechanism is particularly important for the neuroprotective effects observed in cerebral ischemia models.
Key Signaling Pathways for Baicalin and this compound Combination in Cerebral Ischemia
The combinations exhibit potent immunomodulatory effects that contribute to their therapeutic efficacy across multiple disease models. In atherosclerosis studies, baicalin and this compound up-regulated Foxp3 expression, promoted the number and function of regulatory T-cells (Treg), and ameliorated atherosclerotic lesion progression through combined lipids regulation and immunoregulation [9]. Similarly, in cerebral ischemia models, the compounds inhibited dendritic cell maturation and activation, reducing the subsequent T-cell mediated immune response that contributes to ischemic damage [3].
The anti-inflammatory properties of these compounds involve the reduction of multiple pro-inflammatory mediators. The combination of baicalin and this compound significantly suppressed the expression of TNF-α, IL-1β, NF-κB, and pNF-κB in OGD/R-treated microglia [4]. This anti-inflammatory effect was comparable to that observed with specific LTB4 inhibitors, confirming the importance of the 5-LOX/LTB4 pathway in their mechanism of action. Additionally, the combinations have been shown to inhibit the translocation of NF-κB p65 from the cytoplasm to the nucleus, further preventing the expression of inflammatory genes [4].
The experimental data supporting the interactions between this compound, berberine, and baicalin have been generated using well-established animal models that faithfully recapitulate key aspects of human diseases:
Middle Cerebral Artery Occlusion (MCAO) Model: This widely accepted model for cerebral ischemia involves the insertion of a monofilament suture to block the middle cerebral artery in rats [6] [2]. The model successfully reproduces key features of human ischemic stroke, including neurological deficits characterized by hemiparesis, reduced activity, and elevated neurobiological scores. Studies typically employ Sprague-Dawley rats (250-300g) with cerebral ischemia induced for 2-4 hours followed by reperfusion. Drug administration occurs at various time points post-reperfusion to evaluate therapeutic windows.
ApoE-/- Mouse Model for Atherosclerosis: This genetic model develops spontaneous atherosclerosis when fed a high-cholesterol diet, making it ideal for evaluating anti-atherosclerotic compounds [3] [9]. Studies typically involve 8-week-old male ApoE-/- mice on a C57BL/6J background fed a high-cholesterol diet for 12 weeks with concurrent drug treatment. Atherosclerotic plaque areas in the aorta are quantified using standardized morphometric methods, and serum lipid parameters are analyzed enzymatically.
Chronic Cerebral Ischemia (CCI) Model: This model involves bilateral common carotid artery stenosis to induce chronic hypoperfusion in rats [8]. The model reproduces key features of human chronic cerebral ischemia, including progressive cognitive impairment and concomitant kidney injury. The treatment duration typically extends for several weeks to evaluate long-term effects on both cerebral and renal pathology.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: This cellular model simulates ischemia-reperfusion injury in vitro by culturing cells under hypoxic conditions with depleted glucose, followed by return to normal conditions [4]. BV-2 microglial cells are commonly used, subjected to OGD for 2-4 hours followed by 12-24 hours of reoxygenation. Drug treatments are applied at various concentrations during the reoxygenation phase.
Analytical Methods: High-Performance Liquid Chromatography (HPLC) with UV or MS detection is routinely employed for quantitative analysis of the compounds in biological samples [6] [2]. The typical mobile phase for this compound analysis consists of acetonitrile and 0.1% phosphoric acid with isocratic elution, with detection at 238 nm. For simultaneous quantification of multiple compounds, gradient elution with ammonium acetate (pH 3.0) and acetonitrile is employed with detection at multiple wavelengths (238 nm, 254 nm, 280 nm).
Molecular Biology Techniques: Western blotting and qRT-PCR are standard for protein and gene expression analysis of pathway components [4] [8]. ELISA assays quantitatively measure cytokine levels (TNF-α, IL-1β, IL-6), while immunohistochemistry visualizes protein expression in tissue sections. Flow cytometry analyzes cell surface markers and apoptosis rates, providing quantitative data on cellular responses.
The comprehensive analysis of experimental data demonstrates that the combinations of this compound, berberine, and baicalin exhibit significant synergistic interactions that enhance their therapeutic efficacy compared to individual components. The multi-target mechanisms of these combinations, addressing inflammation, oxidative stress, lipid metabolism, and immune regulation simultaneously, represent a promising approach for treating complex multifactorial diseases like cerebral ischemia and atherosclerosis.
From a drug development perspective, the pharmacokinetic interactions between these compounds, particularly the enhancement of this compound absorption by baicalin and the modulatory effect of berberine on this interaction, highlight the importance of systematic formulation optimization. The established experimental protocols and models provide robust methodologies for further investigation of these combinations. The favorable therapeutic windows observed in cerebral ischemia models, particularly for the BBG combination, suggest clinical potential that warrants further exploration through well-designed preclinical and clinical studies.
The table below compares the fundamental mechanisms of Geniposide and standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which is crucial for understanding their different applications.
| Feature | This compound | Standard NSAIDs |
|---|---|---|
| Primary Molecular Target | Multiple targets (Multi-targeting) [1] [2] | Cyclooxygenase (COX) enzymes [3] |
| Key Pathways/Processes | JAK-STAT, IL-17, S1P-S1PR1/3, NF-κB, apoptosis, autophagy [4] [1] [5] | COX-1 and COX-2 pathway inhibition [3] |
| Nature of Action | Broad, multi-targeted; modulates immune response, oxidative stress, and cell death [4] [5] | Focused, primarily inhibits prostaglandin synthesis [3] |
| Reported Advantages in Studies | Potential for fewer gastric side effects (non-COX targeting), effects beyond inflammation (e.g., autophagy) [4] [5] | Rapid, potent anti-inflammatory and analgesic effect [3] |
| Key Limitations | Not yet clinically available for inflammation; requires more safety/efficacy data [4] | Well-known risks (e.g., GI bleeding, renal impairment, cardiovascular events) [3] |
The diagrams below summarize the core anti-inflammatory pathways for each therapeutic approach.
The table below summarizes key quantitative findings from experimental studies on this compound. Please note that this data is from preclinical models.
| Disease Model | Key Efficacy Metrics & Experimental Results | Experimental Model & Protocol | Reference |
|---|
| Rheumatoid Arthritis (RA) | Inhibition of RA-FLS cell proliferation (IC50 not specified, dose-dependent). Reduction of pro-inflammatory cytokines: IL-17, IL-8, TNF-α, MMP-3, MMP-9. Inhibition of JAK1 and STAT1 phosphorylation. | In vitro: MH7A human rheumatoid arthritis synovial fibroblast (RASF) cell line. Cells treated with this compound (various doses) for 24h. Assays: MTT for proliferation, ELISA for cytokines, RT-qPCR, Western blot. | [1] | | Rheumatoid Arthritis (RA) | Inhibition of RASF migration and invasion. Reduction of inflammatory factors (e.g., cAMP). Restored Gαi/Gαs protein balance. | In vitro: MH7A cell line. Cells stimulated with S1P (5 μmol/L) to induce inflammation, then treated with this compound (25, 50, 100 μmol/L) for 24h. | [2] | | Ischemia/Reperfusion (I/R) Injury | Reduced cerebral infarction size and neurological score. Reduced myocardial infarct size. Improved cardiac function (LVEF, FS). Lowered serum ALT, AST, Cr, BUN. | Systematic Review & Meta-analysis of in vivo animal studies. 13 studies included (279 animals). This compound administered pre- or post-I/R injury. Outcomes measured: infarct size, biochemical markers, functional scores. | [4] | | Diabetic Wound Healing | Promoted lesion retraction (1.06–1.84x enhancement on day 7). Reduced pro-inflammatory cytokines: TNF-α (IC₅₀ ~1.36 g/kg), IL-1β (IC₅₀ ~1.02 g/kg), IL-6 (IC₅₀ ~1.23 g/kg). Increased anti-inflammatory IL-10. | In vivo: Diabetic Wistar rat model (STZ-induced). In vitro: cell-based assays. Rats orally administered this compound (200, 400, 500 mg/kg) for 7 days. Wound area measured; cytokines via ELISA. | [6] | | Atherosclerosis | Alleviated inflammation, inhibited macrophage foam cell formation, improved lipid metabolism, prevented platelet aggregation. | Systematic Review of preclinical studies. Mechanisms identified via in vitro and animal model studies. | [5] |
For research reproducibility, here are more detailed methodologies from key studies:
Network Pharmacology & Molecular Docking (for RA) [1]:
In Vitro Cell-Based Assay (for RA) [2]:
In Vivo Animal Study (Diabetic Wound) [6]:
The following table summarizes the key mechanisms of action of geniposide identified in recent studies and the main types of experimental evidence provided. Please note that none of these studies utilized genetic knockout models for validation [1] [2] [3].
| Disease / Condition | Proposed Key Mechanism | Primary Experimental Evidence (Non-Knockout) | Key Signaling Pathways / Targets Identified |
|---|
| Renal Fibrosis [1] [4] | Inhibition of the PI3K/AKT signaling pathway | • Network Pharmacology & Molecular Docking • In vivo: UUO mouse model • In vitro: TGF-β1-induced HK-2 cells | PI3K/AKT, MAPK, Rap1 Targets: AKT1, MMP9, BCL2, TNF | | Rheumatoid Arthritis (RA) [2] [5] [3] | Inhibition of inflammation and synovial cell proliferation | • Network Pharmacology & Molecular Docking • In vivo: CIA mouse model • In vitro: RA-FLS cells | JAK-STAT, NF-κB, MAPK, IL-17 Targets: JAK1, STAT1, TNF-α, IL-6, IL-1β, MMP-9 | | Colorectal Cancer (CRC) [6] | Regulation of oxidative stress | • Network Pharmacology & Molecular Docking • Bioinformatics analysis of databases | PI3K-Akt, p53, NF-κB, IL-17 Targets: IL1B, GSK3B, NOS3, RELA, CDK4 | | Liver Fibrosis [7] | Inhibition of TGF-β1/Smad and Hedgehog signaling | • In vivo: CCl₄-induced mouse model • In vitro: HSC-T6 hepatic stellate cells | TGF-β1/Smad, Sonic Hedgehog (SHH) |
Here is a detailed breakdown of the common experimental methodologies used in the cited studies to validate this compound's mechanisms.
This is a predictive computational approach used to identify potential targets and mechanisms before laboratory experiments.
These studies use disease models in mice or rats to confirm the pharmacological effects observed in silico.
These experiments use human or animal cell lines to dissect the molecular mechanisms at the cellular level.
The diagram below illustrates the two most consistently reported pathways inhibited by this compound across multiple disease contexts, particularly in renal fibrosis and rheumatoid arthritis.
The collective evidence strongly suggests that this compound acts primarily as a multi-target therapeutic agent by inhibiting central pro-fibrotic and pro-inflammatory signaling pathways, mainly PI3K/AKT and JAK-STAT [1] [2] [3].
The table below summarizes key toxicological aspects of this compound identified in scientific studies.
| Aspect | Summary of Findings | Key Details / Mechanisms |
|---|---|---|
| Acute Toxicity (Oral) | Moderate toxicity (LD₅₀ in rats: ~1500 mg/kg) [1]. Hepatotoxicity observed at single doses ≥574 mg/kg in rats [1]. | |
| Primary Organ Toxicity | Liver (Hepatotoxicity) and Kidneys (Nephrotoxicity) [2] [3] [1]. |
| Mechanisms of Hepatotoxicity | Not fully elucidated; several hypotheses proposed [1]. | • Reactive Metabolites: Intestinal flora metabolizes this compound to genipin, which further reacts with amino acids to form genipin dialdehyde, a compound with high protein-binding reactivity [1]. • Oxidative Stress: Depletion of glutathione (GSH) and increase in malondialdehyde (MDA), indicating oxidative damage [1]. • Mitochondrial Dysfunction: Disruption of mitochondrial function in liver cells [1]. | | Influencing Factors | Toxicity can be influenced by several factors. | • Dose and Duration: High doses and long-term administration increase risk [1]. • Intestinal Microbiota: Individual variations in gut flora can affect the metabolic conversion to toxic intermediates [1]. • Drug Processing: Traditional processing methods (e.g., charring) of Gardenia fruit can reduce this compound content and subsequent toxicity [1]. |
For researchers aiming to conduct their own comparative studies, here are standard experimental methodologies cited in the literature.
In Vivo Acute Toxicity Testing [1]:
In Vivo Subacute/Chronic Toxicity Testing [1]:
Biochemical Mechanism Analysis [1]:
To objectively compare this compound with other natural compounds, your analysis should systematically cover the following aspects, ideally in a structured table format:
The following diagram illustrates the currently understood pathway by which this compound may cause liver injury, integrating information from the key toxicology studies.
I hope this structured overview provides a solid foundation for your research. Should you obtain specific toxicology data for other natural compounds, this framework can be readily used to create a direct comparison guide.
Geniposide, a primary bioactive compound from Gardenia jasminoides Ellis, demonstrates a wide range of pharmacological activities. The table below summarizes its key therapeutic applications and the primary molecular mechanisms identified in preclinical research.
| Therapeutic Area | Key Experimental Findings | Proposed Primary Mechanisms of Action | Relevant Experimental Models |
|---|
| Rheumatoid Arthritis (RA) | ↓ Arthritis score, paw swelling, joint damage [1] [2]. ↓ Pro-inflammatory cytokines (IL-6, IL-1β, IL-17, TNF-α) [1] [3] [2]. Inhibition of RA-FLS cell proliferation [1]. | Inhibition of JAK-STAT signaling (↓ p-JAK1, p-STAT1) [1]. Downregulation of RhoA/p38MAPK/NF-κB/F-actin pathway [3]. Modulation of NF-κB and MAPK pathways [2]. | Adjuvant-induced arthritis (AA) rats [3], Collagen-induced arthritis (CIA) mice [1], MH7A human RA-FLS cell line [1]. | | Liver Diseases | Hepatoprotective (low/moderate dose): ↓ Serum ALT/AST, improved liver histopathology, alleviated NAFLD, modulated bile acid metabolism [4] [5]. Hepatotoxic (high dose): Induced liver injury and intestinal toxicity [4]. | Activation of NRF2; reduction of ER stress [5]. Inhibition of TGF-β1/Smad and SHH signaling (anti-fibrotic) [5]. Modulation of FXR for bile acid homeostasis [4]. | CCl₄-induced liver fibrosis mice [5], ANIT-induced cholestasis rats [5], NAFLD mice models [4], HSC-T6 hepatic stellate cell line [5]. | | Type 2 Diabetes Mellitus (T2DM) | Improved postprandial hyperglycemia in vivo [6]. Weaker α-glucosidase inhibition in vitro compared to crocin I [6]. | The hypoglycemic mechanism is not solely dependent on α-glucosidase inhibition; involves broader, multi-target in vivo pathways [6]. | HFD/STZ-induced T2DM mice [6], α-glucosidase inhibition assay in vitro [6]. | | Ischemia-Reperfusion (I/R) Injury | ↓ Myocardial infarct size, cerebral infarction volume, serum creatinine (Cr), and BUN [7]. | Anti-apoptosis, anti-oxidation, anti-inflammation, and improvement of autophagy [7]. | Animal models of cerebral and myocardial I/R injury [7]. |
For researchers aiming to replicate or build upon this work, here is a detailed methodology from two pivotal areas of this compound research.
1. Protocol for Anti-Arthritis Efficacy Assessment (In Vivo) This method is commonly used to evaluate the therapeutic effects of this compound on rheumatoid arthritis.
2. Protocol for Anti-Inflammatory Mechanism (In Vitro) This protocol investigates the effect of this compound on fibroblast-like synoviocytes (FLSs), key cells in RA pathogenesis.
The following diagrams illustrate the primary molecular pathways through which this compound exerts its anti-arthritic effects, as identified in the search results.
Diagram Title: this compound inhibits the RhoA/p38MAPK/NF-κB/F-actin pathway in RA.
Diagram Title: this compound suppresses the JAK-STAT signaling pathway.
The table below summarizes the core comparative data on geniposide and its metabolites, primarily from pharmacokinetic studies in rat models.
| Comparative Factor | Key Findings on this compound & Metabolites | Experimental Data (Rat Model) | Citation |
|---|---|---|---|
| Processing of Gardeniae Fructus | AUC & Cmax of this compound were "apparently higher" after crude GF vs. processed GF. Ginger processing caused a significant decrease in this compound's Cmax. Genipin (a key metabolite) was not detected after ginger-processed GF administration. | LLOQ: 10 ng/mL for all analytes. Accuracy: Intraday & interday 91–105%. Recovery: 81.0–114% (RSD <14%). | [1] |
| Pathological State (Type 2 Diabetes) | Systemic exposure (AUC) of this compound was "remarkably" and significantly increased in type 2 diabetic rats vs. normal rats after oral administration of Gardeniae Fructus extract. | AUC (μg/L·h): Diabetic rats: 1247.2 ± 262.3; Normal rats: 585.0 ± 165.4 (p < 0.01). Analytical Method: Fully validated HPLC. | [2] |
| Primary Metabolites of Genipin | A comprehensive study identified 50 metabolites (including prototype) of genipin (the aglycone of this compound) in vivo. | Metabolites identified in: Blood (7), Urine (31), Feces (28). Main Metabolic Reactions: Methylation, hydroxylation, sulfonation, glucuronidation, etc. Analytical Platform: UHPLC-HRMS. | [3] [4] |
For reproducibility, here are the detailed methodologies from the key studies cited.
1. Pharmacokinetics of Differently Processed Gardeniae Fructus [1]
2. Comprehensive Identification of Genipin Metabolites [3] [4]
Based on the search results, the following diagrams illustrate the metabolic fate of this compound and a general experimental workflow.
Primary Metabolic Pathway of this compound to Genipin and its Subsequent Biotransformations
General Workflow for Metabolite Identification and Profiling
Acute Toxic